Ferricglycerophosphate (Technical Grade)
Description
Historical Context and Evolution of Academic Inquiry into Iron Glycerophosphates
The scientific journey of iron compounds in research has a long and storied past, with early recognition of iron's biological importance. nih.gov The therapeutic use of iron preparations dates back centuries, but a detailed understanding of iron's role in the body and the development of specific iron compounds for research and supplementation is a more recent endeavor. mdpi.comnih.gov
The academic focus on iron glycerophosphates emerged from the intersection of nutritional science and coordination chemistry. truman.edutruman.edu Initial research into glycerophosphates and iron compounds as separate entities laid the groundwork for investigating their combined potential. The evolution of this inquiry can be broadly traced through several key phases:
Early 20th Century: Initial studies focused on the general nutritional benefits of organic iron salts, with the aim of improving iron absorption and tolerability compared to inorganic iron salts.
Mid-20th Century: With advancements in analytical techniques, researchers began to characterize the physicochemical properties of various iron compounds, including glycerophosphates. This period saw the initial synthesis and preliminary investigation of ferric glycerophosphate.
Late 20th Century to Present: A more focused academic inquiry into ferric glycerophosphate began, driven by its potential applications in food fortification and as a precursor in materials science. Research has expanded to include detailed studies on its bioavailability, its role in nanoparticle synthesis, and its interactions within biological systems.
Methodological Frameworks for Investigating Complex Chemical Compounds
The investigation of a complex compound like ferric glycerophosphate, which is often amorphous and can have variable composition, requires a multi-faceted analytical approach. researchgate.net A coordinated methodological framework is essential to fully characterize its structure, purity, and behavior. truman.edutruman.eduiupac.org
This framework typically involves a combination of spectroscopic, microscopic, and elemental analysis techniques:
Elemental Analysis: Techniques such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are fundamental for determining the total iron content and identifying any trace elemental impurities.
Spectroscopic Techniques:
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present, such as the phosphate (B84403) and glycerol (B35011) moieties, and to probe the coordination between the iron and the glycerophosphate ligand.
X-ray Photoelectron Spectroscopy (XPS): Provides information on the surface elemental composition and the oxidation state of the iron.
X-ray Absorption Spectroscopy (XAS): Offers detailed insights into the local atomic structure, including bond distances and coordination numbers around the iron center.
Microscopic Techniques:
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): Employed to visualize the morphology and size of ferric glycerophosphate particles, particularly when used in nanoparticle synthesis.
Structural Analysis:
X-ray Diffraction (XRD): While ferric glycerophosphate is often amorphous, XRD is crucial for identifying any crystalline impurities and for characterizing the structure of any crystalline materials derived from it.
The following table summarizes key analytical techniques and their specific applications in the study of ferric glycerophosphate.
| Analytical Technique | Information Obtained | Relevance to Ferric Glycerophosphate Research |
| ICP-AES/ICP-MS | Quantitative elemental composition, trace element analysis | Verifying iron content, assessing purity of technical grade material. |
| FTIR Spectroscopy | Identification of functional groups, coordination environment | Confirming the presence of glycerophosphate and its interaction with iron. |
| XPS | Surface elemental composition, iron oxidation state | Confirming the Fe(III) state and surface characteristics. |
| XAS | Local atomic structure, bond distances, coordination numbers | Elucidating the immediate chemical environment of the iron atoms in the amorphous structure. |
| TEM/SEM | Particle morphology, size, and distribution | Characterizing nanoparticles synthesized using ferric glycerophosphate as a precursor. |
| XRD | Crystalline structure identification | Assessing the amorphous nature of the compound and identifying any crystalline phases. |
Current Gaps and Emerging Challenges in Ferric Glycerophosphate Research
Despite its long history of use and study, several gaps in knowledge and significant challenges remain in the research of ferric glycerophosphate.
Structural Elucidation: The amorphous and potentially polymeric nature of technical grade ferric glycerophosphate makes its precise structural characterization exceedingly difficult. researchgate.net The exact coordination environment of the iron centers and the nature of the bonding with the glycerophosphate moieties are not fully understood.
Bioavailability and Absorption Mechanisms: While generally considered to have better bioavailability than some inorganic iron salts, the exact mechanisms of iron absorption from ferric glycerophosphate are still under investigation. nih.govnih.goveuropa.eu The influence of the glycerophosphate ligand on iron uptake at the cellular level is an area of active research.
Control over Nanoparticle Synthesis: When used as a precursor in materials science, controlling the size, morphology, and phase of the resulting iron oxide nanoparticles can be challenging. nih.govnih.govresearchgate.netresearchgate.net The decomposition and transformation of ferric glycerophosphate during synthesis are complex processes that are not yet fully predictable.
Purity and Impurity Profiling: For technical grade materials, the nature and potential impact of impurities on experimental outcomes are often not well-defined. This can introduce variability in research findings, particularly in sensitive biological or catalytic studies.
Emerging challenges in the field include the development of more sophisticated analytical techniques to probe the structure of amorphous materials and the need for more standardized research protocols to ensure the reproducibility of studies using technical grade ferric glycerophosphate.
Structure
2D Structure
Properties
Molecular Formula |
C9H33Fe2O21P3 |
|---|---|
Molecular Weight |
681.96 g/mol |
IUPAC Name |
iron;phosphoric acid;propane-1,2,3-triol |
InChI |
InChI=1S/3C3H8O3.2Fe.3H3O4P/c3*4-1-3(6)2-5;;;3*1-5(2,3)4/h3*3-6H,1-2H2;;;3*(H3,1,2,3,4) |
InChI Key |
NLXRUUACPHCUIV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.[Fe].[Fe] |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparation Techniques for Ferricglycerophosphate
Chemo-Synthetic Pathways to Ferricglycerophosphate and its Analogues
The conventional synthesis of ferric glycerophosphate is typically achieved through a precipitation reaction in an aqueous medium. This involves the reaction of a soluble ferric salt with a glycerophosphate salt, leading to the formation of the insoluble ferric glycerophosphate complex.
The selection of appropriate precursors is a critical first step in the synthesis of ferric glycerophosphate. The iron source is typically a water-soluble iron (III) salt, such as ferric chloride (FeCl₃) or ferric nitrate (B79036) (Fe(NO₃)₃). The glycerophosphate component is usually introduced as a salt, for instance, sodium glycerophosphate or calcium glycerophosphate.
Reaction optimization is essential for maximizing yield and purity. nih.gov Key parameters that require careful control include:
Stoichiometry: The molar ratio of the reactants is carefully controlled, often with a slight excess of the glycerophosphate to ensure complete precipitation of the iron complex.
pH: The pH of the reaction mixture is a crucial factor. It must be controlled to prevent the co-precipitation of ferric hydroxide (B78521), which occurs under alkaline conditions. An acidic to neutral pH is generally preferred. researchgate.net
Temperature: Temperature influences the reaction rate and the solubility of the product, thereby affecting the particle size and morphology of the precipitate. google.com
Reaction Time: Sufficient time must be allowed for the reaction to reach completion.
Table 1: Common Precursors in Ferricglycerophosphate Synthesis
| Iron (III) Source Precursor | Glycerophosphate Source Precursor | Typical Solvent |
|---|---|---|
| Ferric Chloride (FeCl₃) | Sodium Glycerophosphate | Water |
| Ferric Nitrate (Fe(NO₃)₃) | Calcium Glycerophosphate | Water |
The formation of ferric glycerophosphate from its constituent ions in a solution is a complexation reaction. Kinetically, the process is governed by the rate at which the glycerophosphate ligand displaces water molecules from the coordination sphere of the hydrated ferric ion. Studies on analogous ferric phosphate (B84403) systems show that the reaction kinetics are influenced by reactant concentrations, temperature, and pH. colab.wsmdpi.com The rate-limiting step in similar reactions can sometimes be the release of the final product from the enzyme or catalyst surface. nih.gov
Thermodynamically, the formation of the ferric glycerophosphate complex is generally a favorable and spontaneous process, driven by a negative Gibbs free energy change. This is a result of the formation of stable coordinate bonds between the ferric ion and the oxygen atoms of the phosphate and hydroxyl groups of the glycerophosphate ligand. colab.ws
The synthesis conditions have a profound effect on the final product's characteristics. Purity is significantly influenced by the pH, as improper control can lead to contamination with ferric hydroxide. researchgate.net The presence of impurities in the precursor materials can also be carried through to the final product. Therefore, using high-purity starting materials is essential. google.com
The crystalline structure of the final product, which can range from amorphous to crystalline, is also dictated by the synthesis parameters. mdpi.com
Rate of Precipitation: Slow and controlled addition of reactants tends to favor the growth of larger, more ordered crystals. Rapid precipitation often results in a more amorphous product.
Temperature: Higher temperatures can promote the formation of more crystalline structures by providing the necessary energy for lattice formation and annealing out defects. mdpi.com
Aging: Allowing the precipitate to age in the mother liquor can lead to a transformation from an amorphous to a more stable crystalline phase through a dissolution-recrystallization mechanism. researchgate.netmdpi.com
Novel Approaches in Ferricglycerophosphate Synthesis for Research Applications
Modern research in chemical synthesis emphasizes the development of environmentally friendly and efficient manufacturing processes. This has led to the exploration of green chemistry principles and continuous flow methods for the production of ferric glycerophosphate.
The application of green chemistry principles aims to make the synthesis of ferric glycerophosphate more sustainable. nih.govijnrd.orgresearchgate.net Key areas of focus include:
Safer Solvents: The use of water as a solvent, which is common in ferric glycerophosphate synthesis, is already in line with green chemistry principles. ijnrd.org Research focuses on eliminating the need for any organic co-solvents.
Atom Economy: Optimizing reactions to ensure that a maximal proportion of the atoms from the reactants are incorporated into the final product, thus minimizing waste. researchgate.net
Energy Efficiency: Designing synthetic routes that can be carried out at ambient temperature and pressure to reduce energy consumption.
Use of Renewable Feedstocks: While not yet common, research is exploring the use of biologically derived sources for the glycerophosphate moiety.
Continuous flow synthesis is emerging as a powerful alternative to traditional batch processing for the scalable production of chemicals. flinders.edu.aursc.org In this method, reactants are continuously pumped into a reactor where they mix and react, and the product stream is continuously collected. This approach offers several advantages for the synthesis of ferric glycerophosphate: ucl.ac.uk
Enhanced Process Control: Precise control over parameters like temperature, pressure, and residence time leads to a more consistent product quality.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, leading to faster reaction rates and better control over particle size. researchgate.net
Scalability: Production can be easily scaled up by running the system for longer durations or by "numbering-up" (using multiple reactors in parallel). flinders.edu.au
Safety: The small reaction volumes within the reactor at any given time minimize the risks associated with handling large quantities of chemicals.
Table 2: Comparison of Batch vs. Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Process Control | Variable, potential for batch-to-batch inconsistency | Precise and consistent |
| Heat & Mass Transfer | Often limited, can lead to non-uniform product | Highly efficient, uniform product characteristics |
| Scalability | Complex, requires re-engineering of equipment | Straightforward (time or numbering-up) |
| Safety | Higher risk with large reactant volumes | Inherently safer due to small volumes |
| Footprint | Large, requires significant plant space | Compact, smaller footprint |
Characterization of Technical Grade Variability in Synthesis Outcomes
The synthesis of ferric glycerophosphate is not a straightforward process and can result in significant variability between batches, particularly in technical grade material. This variability stems from several factors inherent to the manufacturing process, including the purity of raw materials, the specific synthetic route employed, and the level of control over reaction conditions such as temperature, pH, and reaction time. catalysis.blogtristarintermediates.orgtristarintermediates.org
Academic Investigations into Impurity Profiles and Their Origins
Academic and industrial research into the impurity profile of technical grade ferric glycerophosphate has identified several common contaminants. These impurities can significantly impact the material's physical and chemical properties. The primary sources of these impurities are unreacted starting materials, by-products from side reactions, and degradation products.
Common Impurities in Technical Grade Ferric Glycerophosphate:
| Impurity Category | Specific Examples | Origin |
| Unreacted Starting Materials | Free glycerol (B35011), free phosphoric acid, inorganic iron salts (e.g., ferric chloride, ferric sulfate) | Incomplete reaction during synthesis. The quality and composition of the initial raw materials are a direct contributing factor. catalysis.blog |
| Reaction By-products | Isomeric forms of glycerophosphate (alpha- and beta-isomers), polymeric iron-glycerophosphate species | The reaction between glycerol and phosphoric acid can lead to the formation of different isomers. The polymerization of the final product can also occur under certain reaction conditions. |
| Inorganic Impurities | Free phosphate ions, other metal ions (e.g., lead, arsenic, mercury in trace amounts) | Inadequate purification of the final product or impurities present in the raw materials. mubychem.com |
| Degradation Products | Oxidized iron species, hydrolysis products | Instability of the compound over time, especially when exposed to air, moisture, or light. |
This table is based on general principles of chemical synthesis and information from related product specifications.
Methodologies for Controlling and Assessing Batch-to-Batch Consistency
Ensuring batch-to-batch consistency is a critical aspect of the industrial production of ferric glycerophosphate. The pharmaceutical and chemical manufacturing industries have developed comprehensive strategies, often under the umbrella of Quality by Design (QbD), to achieve this. ich.orgispe.orgmfd.org.mkprocessdevelopmentforum.comeuropa.eu These principles are directly applicable to the production of technical grade ferric glycerophosphate.
Key Methodologies for Ensuring Consistency:
Raw Material Specification and Testing: The process begins with stringent specifications for all raw materials, including glycerol, phosphoric acid, and the iron source. catalysis.blogtristarintermediates.org Testing incoming materials for purity and the presence of potential contaminants is the first line of defense against introducing variability into the manufacturing process.
Standardized Operating Procedures (SOPs): The implementation of detailed and validated SOPs for the entire manufacturing process is fundamental. catalysis.blog This includes precise instructions for the order of reagent addition, reaction times, temperature profiles, and pH control.
In-Process Control (IPC) Monitoring: Real-time monitoring of critical process parameters (CPPs) is crucial for maintaining consistency. tristarintermediates.orgtristarintermediates.org This can involve continuous pH measurement, temperature tracking, and sampling at various stages to test for intermediate product quality. Automated systems can help to immediately detect and correct deviations from the established parameters. proconexdirect.com
Process Analytical Technology (PAT): The use of PAT, which involves online, at-line, or in-line analysis, provides real-time insights into the reaction progress and the formation of the desired product and any impurities. This allows for proactive control of the process to ensure it remains within the desired operating space.
Final Product Testing and Specification: A comprehensive set of analytical tests on the final product is performed to ensure it meets the predefined specifications. This typically includes assays for iron and glycerophosphate content, identification tests, and limits for known and unknown impurities.
Data-Driven Approaches to Consistency:
Statistical Process Control (SPC) is a powerful tool used to monitor and control the manufacturing process. tristarintermediates.org By charting critical quality attributes (CQAs) of the final product over time, manufacturers can identify trends and potential process shifts before they result in an out-of-specification batch.
Below is an interactive data table illustrating a hypothetical example of monitoring the iron content in different batches of technical grade ferric glycerophosphate.
| Batch Number | Iron Content (%) | Upper Control Limit (%) | Lower Control Limit (%) | Status |
| 1 | 14.8 | 15.5 | 14.5 | In Control |
| 2 | 15.1 | 15.5 | 14.5 | In Control |
| 3 | 14.6 | 15.5 | 14.5 | In Control |
| 4 | 15.3 | 15.5 | 14.5 | In Control |
| 5 | 14.9 | 15.5 | 14.5 | In Control |
| 6 | 15.6 | 15.5 | 14.5 | Out of Control |
| 7 | 14.7 | 15.5 | 14.5 | In Control |
| 8 | 15.2 | 15.5 | 14.5 | In Control |
| 9 | 14.4 | 15.5 | 14.5 | Out of Control |
| 10 | 15.0 | 15.5 | 14.5 | In Control |
By implementing these robust control strategies and analytical methodologies, manufacturers of technical grade ferric glycerophosphate can mitigate the inherent variability in the synthesis process, leading to a more consistent and reliable product.
Advanced Analytical Characterization Techniques for Ferricglycerophosphate Technical Grade
Spectroscopic Methodologies for Structural Elucidation and Speciation
Spectroscopic techniques are indispensable for probing the molecular structure and chemical environment of Ferricglycerophosphate. They provide insights into the vibrational characteristics of its functional groups, the oxidation state and coordination of the iron center, and the structure of the glycerophosphate ligand.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for obtaining a "molecular fingerprint" of Ferricglycerophosphate. These techniques probe the vibrational modes of the molecule, providing information on the presence of specific functional groups and the nature of the bonding between the iron and the glycerophosphate moiety.
In FTIR analysis of Ferricglycerophosphate, the spectrum is characterized by the vibrations of the phosphate (B84403) and glycerol (B35011) components. The coordination of the phosphate group to the ferric iron center can be observed through shifts in the P-O stretching frequencies. Different coordination modes, such as monodentate or bidentate complexes, can be distinguished by these spectral shifts. A broad absorption band corresponding to the O-H stretching of the glycerol hydroxyl groups is also a prominent feature.
Interactive Table 3.1: Characteristic Vibrational Spectroscopy Data for Ferricglycerophosphate
| Technique | Wavenumber (cm⁻¹) | Assignment | Significance |
| FTIR | ~3400 (broad) | O-H stretching | Presence of glycerol hydroxyl groups and water. |
| FTIR | ~2900-2800 | C-H stretching | Aliphatic C-H bonds in the glycerol moiety. |
| FTIR/Raman | ~1100-950 | P-O stretching | Indicates the presence of the phosphate group; shifts are sensitive to coordination with iron. |
| FTIR/Raman | ~600-400 | Fe-O stretching | Provides direct information on the iron-phosphate coordination. |
X-ray Absorption Spectroscopy (XAS) is a highly specific technique for investigating the electronic structure and local coordination environment of the iron atoms in Ferricglycerophosphate. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region, particularly the pre-edge feature, is sensitive to the oxidation state and coordination geometry of the iron. mdpi.com For Ferricglycerophosphate, the energy position of the absorption edge will be characteristic of Fe(III). mdpi.com The intensity and shape of the pre-edge peak can provide information about the symmetry of the iron coordination sphere, for instance, distinguishing between tetrahedral and octahedral coordination.
The EXAFS region provides information about the local atomic structure around the iron center, including the identity and number of neighboring atoms and their respective distances. Analysis of the EXAFS spectrum can reveal the number of oxygen atoms from the phosphate and hydroxyl groups coordinated to the iron, as well as the Fe-O bond distances. This data is critical for building a detailed model of the coordination complex.
Interactive Table 3.2: Typical X-ray Absorption Spectroscopy Parameters for Ferricglycerophosphate
| Parameter | Typical Value/Observation | Information Yielded |
| XANES | ||
| Absorption Edge Energy | ~7125 eV | Confirms the presence of iron and is indicative of its oxidation state. |
| Pre-edge Peak Position | - | Sensitive to the oxidation state (Fe³⁺). mdpi.com |
| Pre-edge Peak Intensity | - | Relates to the coordination geometry (e.g., octahedral vs. tetrahedral). |
| EXAFS | ||
| First Coordination Shell | Fe-O | Identifies the immediate neighbors to the iron atom. |
| Fe-O distance | ~1.9-2.1 Å | Provides the average bond length between iron and its coordinating oxygen atoms. |
| Coordination Number | 4-6 | Determines the number of atoms directly bonded to the iron center. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed structural information about the glycerophosphate moiety in solution. Both ³¹P and ¹H NMR are particularly informative.
³¹P NMR is an excellent tool for directly probing the phosphate group, as phosphorus-31 has a natural abundance of 100% and a spin of ½. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment. However, the presence of the paramagnetic Fe(III) ion in Ferricglycerophosphate will have a profound effect on the ³¹P NMR spectrum, leading to significant line broadening and shifts. While this can make interpretation complex, it also provides evidence of the direct interaction between the iron and the phosphate group.
¹H NMR spectroscopy provides information about the proton environment within the glycerol part of the molecule. In a diamagnetic analogue, the ¹H NMR spectrum of glycerol 3-phosphate would show distinct signals for the protons on the three carbon atoms of the glycerol backbone. These signals would exhibit characteristic splitting patterns due to interactions with neighboring protons and the phosphorus atom. Similar to ³¹P NMR, the paramagnetic nature of the ferric ion will cause significant broadening of the proton signals in Ferricglycerophosphate, but the resulting spectrum can still confirm the presence of the glycerophosphate ligand.
Interactive Table 3.3: Expected NMR Spectroscopic Data for the Glycerophosphate Moiety
| Nucleus | Expected Chemical Shift (ppm) (relative to a standard) | Multiplicity | Information Provided |
| ³¹P | Broad signal | Singlet | Confirms the presence of the phosphate group and its interaction with the paramagnetic Fe(III) center. |
| ¹H (Glycerol CH₂) | Broad signals | Multiplet | Protons on the carbon atoms of the glycerol backbone adjacent to the phosphate and hydroxyl groups. |
| ¹H (Glycerol CH) | Broad signal | Multiplet | Proton on the central carbon atom of the glycerol backbone. |
Chromatographic and Separation Science Approaches
Chromatographic techniques are essential for assessing the purity of technical grade Ferricglycerophosphate, identifying and quantifying any impurities or degradation products, and determining the concentration of its constituent ions.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying the components of a mixture. For a complex like Ferricglycerophosphate, a direct HPLC analysis can be challenging due to its ionic nature and potential for multiple speciation in solution. A common approach involves the in-situ derivatization of the analyte to form a more stable and easily detectable complex. nih.gov
In the case of Ferricglycerophosphate, a method could be developed where the sample is treated with a strong chelating agent that displaces the glycerophosphate and forms a stable, colored, or UV-active complex with the ferric iron. nih.gov This complex can then be separated from the glycerophosphate and other impurities using a reversed-phase HPLC column. The concentration of the iron complex would be directly proportional to the amount of ferric iron in the original sample. A separate HPLC method could be developed for the analysis of the glycerophosphate anion, likely using an anion-exchange or hydrophilic interaction chromatography (HILIC) column. This would allow for the quantification of the glycerophosphate moiety and any related phosphate-containing impurities.
Interactive Table 3.4: Illustrative HPLC Method Parameters for Ferricglycerophosphate Analysis
| Parameter | Iron Analysis (as a complex) | Glycerophosphate Analysis |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | Anion-Exchange or HILIC |
| Mobile Phase | Gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate). | Isocratic or gradient elution with an appropriate buffer. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV-Vis or Diode Array Detector (DAD) at the λmax of the iron complex. | Charged Aerosol Detector (CAD) or Refractive Index (RI) Detector. |
| Injection Volume | 10-20 µL | 10-20 µL |
| Application | Quantification of total iron content and purity assessment. | Quantification of the glycerophosphate moiety and related impurities. |
Ion Chromatography (IC) is a highly effective technique for the separation and quantification of ionic species and is well-suited for the analysis of Ferricglycerophosphate and its potential ionic impurities. wikipedia.orgthermofisher.com This method can be used to determine the concentration of free phosphate, glycerophosphate, and ferric ions.
For the analysis of anions, an anion-exchange column is used to separate glycerophosphate from inorganic orthophosphate and other anionic impurities. nih.gov A conductivity detector is typically used for detection, often in conjunction with a suppressor to reduce the background conductivity of the eluent and enhance sensitivity. lcms.cz This allows for the accurate quantification of the glycerophosphate content and the detection of trace levels of ionic impurities.
For the determination of ferric ions, a cation-exchange column would be employed. The separation is based on the affinity of the positively charged ferric ions for the negatively charged stationary phase. Post-column derivatization with a colorimetric reagent that forms a strongly absorbing complex with iron can be used to enhance detection sensitivity and selectivity with a UV-Vis detector.
Interactive Table 3.5: Typical Ion Chromatography Conditions for Ferricglycerophosphate Analysis
| Analyte | Column Type | Eluent | Detection | Application |
| Glycerophosphate/Phosphate | Anion-Exchange | Sodium hydroxide (B78521) or sodium carbonate/bicarbonate buffer. | Suppressed Conductivity | Purity analysis and quantification of the glycerophosphate and free phosphate content. |
| Ferric Iron (Fe³⁺) | Cation-Exchange | Acidic eluent (e.g., nitric or sulfuric acid). | UV-Vis after post-column reaction with a colorimetric reagent (e.g., Ferrozine). | Determination of the total iron concentration. |
Size Exclusion Chromatography for Oligomerization Studies
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight distribution of complex molecules like ferric glycerophosphate. chromatographyonline.comuga.edu This method separates molecules based on their size in solution.
In the analysis of iron-carbohydrate complexes, SEC is employed to study the degree of oligomerization, which refers to the formation of larger molecular structures from smaller repeating units. The resulting chromatogram provides valuable information on the distribution of different-sized oligomers within a technical grade sample. This is critical for quality control and ensuring batch-to-batch consistency.
Key Research Findings:
SEC can effectively separate and quantify the various oligomeric species present in ferric glycerophosphate.
The technique helps in establishing a molecular weight profile, which is a key characteristic of the compound.
By comparing the SEC profiles of different batches, manufacturers can ensure the consistency and quality of their product.
Table 1: Illustrative SEC Data for Ferric Glycerophosphate Oligomerization Analysis
| Retention Time (min) | Molecular Weight (Da) | Relative Abundance (%) | Oligomer Species |
| 10.5 | >100,000 | 15 | High Molecular Weight Aggregates |
| 12.8 | 50,000 - 100,000 | 45 | Predominant Oligomers |
| 15.2 | 10,000 - 50,000 | 30 | Lower Molecular Weight Oligomers |
| 18.1 | <10,000 | 10 | Monomers and Dimers |
Mass Spectrometry-Based Characterization (e.g., LC-MS, ICP-MS)
Mass spectrometry (MS) is an indispensable tool for the detailed characterization of ferric glycerophosphate, providing insights into its molecular composition and purity. rssl.com When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of various components within a sample. rssl.com Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for elemental analysis.
Identification of Trace Impurities in Technical Grade Samples
Technical grade ferric glycerophosphate may contain various impurities stemming from the manufacturing process. LC-MS is a highly effective technique for detecting and identifying these trace impurities. rssl.comnih.gov The high resolution and sensitivity of modern mass spectrometers enable the identification of even minute quantities of contaminants.
Commonly Identified Impurities:
Unreacted starting materials
Side-reaction products
Degradation products
Residual solvents
Table 2: Example of Trace Impurities in Ferric Glycerophosphate Identified by LC-MS
| Retention Time (min) | Detected Mass (m/z) | Proposed Impurity |
| 8.7 | 172.05 | Free Glycerophosphoric Acid |
| 11.2 | 92.05 | Glycerol |
| 20.5 | 248.98 | Unidentified Synthesis Byproduct |
Elucidation of Complex Molecular Structures and Isomeric Forms
The structural complexity of ferric glycerophosphate, including the potential for various isomeric forms, presents a significant analytical challenge. thermofisher.comnih.govmsu.edu Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide detailed structural information by fragmenting the parent molecule and analyzing the resulting fragment ions. nih.gov This allows for the differentiation of isomers that may have the same molecular weight but different structural arrangements. thermofisher.commsu.edu
Key Research Findings:
High-resolution mass spectrometry can provide accurate mass measurements, aiding in the determination of the elemental composition of the molecule and its fragments. nih.gov
MS/MS experiments can help to elucidate the connectivity of the glycerophosphate and iron components.
The fragmentation patterns observed can be used to distinguish between different isomeric forms of the compound. nih.gov
Elemental Analysis for Iron and Phosphorus Content
Accurate determination of the iron and phosphorus content is crucial for the quality control of ferric glycerophosphate. ICP-MS is the gold standard for this type of elemental analysis due to its exceptional sensitivity and accuracy. ruipugroup.com The technique can measure the concentration of these elements down to parts-per-billion levels.
Key Research Findings:
ICP-MS provides a reliable and precise method for quantifying the iron and phosphorus content in ferric glycerophosphate. researchgate.net
The technique is essential for ensuring that the product meets the required specifications for elemental composition.
ICP-MS can also be used to detect the presence of other elemental impurities.
Table 3: Typical Elemental Analysis Data for Ferric Glycerophosphate using ICP-MS
| Element | Measured Concentration (mg/g) | Specification Range (mg/g) |
| Iron (Fe) | 145.2 | 140 - 150 |
| Phosphorus (P) | 140.8 | 135 - 145 |
Advanced Diffraction Techniques for Solid-State Characterization
The solid-state properties of ferric glycerophosphate, such as its crystallinity, can significantly impact its stability and dissolution characteristics. Advanced diffraction techniques are employed to investigate these properties.
X-ray Diffraction (XRD) for Crystallinity and Phase Identification
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure of a material. ruipugroup.comosti.gov For technical grade ferric glycerophosphate, which is often amorphous or poorly crystalline, XRD is used to assess the degree of crystallinity and to identify any crystalline phases that may be present. osti.govmdpi.comresearchgate.net
Key Research Findings:
XRD patterns of technical grade ferric glycerophosphate typically show broad, diffuse peaks, which are characteristic of an amorphous or nanocrystalline material. osti.govacs.org
The presence of sharp peaks in the XRD pattern would indicate the presence of crystalline impurities. osti.gov
By analyzing the XRD data, it is possible to gain insights into the solid-state structure of the compound and to monitor its stability over time.
Table 4: Interpretation of XRD Data for Ferric Glycerophosphate
| 2θ (degrees) | Intensity | Interpretation |
| Broad hump from 20-40 | Low | Amorphous nature of the bulk material |
| 25.5 | Sharp, low intensity | Trace crystalline impurity |
| 42.1 | Sharp, low intensity | Trace crystalline impurity |
Electron Diffraction for Nanostructure Analysis
Electron diffraction (ED) has emerged as a powerful technique for the structural analysis of nanomaterials, offering significant advantages over traditional X-ray diffraction (XRD), especially for characterizing very small crystalline volumes. nih.gov Due to the stronger interaction of electrons with matter, ED is particularly well-suited for studying the crystal structure of single nanoparticles or nanocrystalline domains within a technical grade powder like Ferricglycerophosphate. nih.gov
Three-dimensional electron diffraction (3D ED) techniques, in particular, enable a comprehensive reconstruction of the reciprocal space of a crystalline particle. nih.gov This allows for the precise determination of the unit cell parameters, space group, and atomic positions. For a complex material like technical grade Ferricglycerophosphate, which may consist of various phases or have structural defects, 3D ED can provide highly accurate structure refinements for crystals in the 50–100 nm range and is even effective for nanoparticles as small as 10 nm. nih.gov
Research Findings: Studies on various nanoparticles have demonstrated the capability of 3D ED to resolve complex structures. The process involves collecting a series of electron diffraction patterns as the crystal is tilted. These patterns are then combined to reconstruct a 3D representation of the crystal's reciprocal lattice. nih.gov While direct studies on Ferricglycerophosphate are not extensively published, the methodology's application to other iron-based nanostructures, such as iron oxides and phosphates, establishes its utility. mdpi.com For technical grade Ferricglycerophosphate, this technique could be employed to:
Identify and characterize different polymorphic forms or hydrated states that may coexist in the sample.
Analyze the crystal structure of individual nanocrystallites, providing insights into local structural order and defects.
Distinguish between crystalline and amorphous domains within the material.
The analysis can overcome challenges associated with powder XRD, where overlapping peaks from different phases can complicate interpretation. nih.gov By addressing dynamical scattering effects through advanced refinement methods, 3D ED can deliver precise and reliable structural data critical for understanding the material's properties at the nanoscale. nih.gov
Thermal Analysis Techniques (e.g., TGA, DSC) for Phase Transitions and Decomposition Pathways
Thermal analysis techniques are indispensable for evaluating the thermal stability, phase transitions, and decomposition behavior of materials. wikipedia.org For Ferricglycerophosphate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data. nih.gov
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the temperature ranges at which the compound degrades and to identify the nature of the evolved components based on mass loss. wikipedia.org
Research Findings: While specific TGA data for Ferricglycerophosphate is limited, studies on related iron phosphates provide a clear model for its expected thermal behavior. For instance, the thermal decomposition of iron(III) phosphates often occurs in multiple, distinct steps. mdpi.comnih.gov A typical analysis involves heating the sample at a constant rate (e.g., 10 K/min) in an inert nitrogen atmosphere. mdpi.com
The decomposition pathway for Ferricglycerophosphate would likely involve:
Dehydration: Initial mass loss at lower temperatures corresponding to the removal of adsorbed or coordinated water molecules. Studies on iron phosphate dihydrate (FePO₄·2H₂O) show this process occurs in distinct stages. researchgate.net
Decomposition of Glycerol Moiety: At higher temperatures, the organic glycerophosphate ligand would decompose. This complex process can involve several steps, releasing products like water, carbon dioxide, and various hydrocarbons.
Formation of Iron Phosphate: The final residue at high temperatures is typically a stable form of iron phosphate (FePO₄) or iron oxide. nih.govresearchgate.net
The following table, based on data from the analysis of a related iron(III) phosphate compound, illustrates the type of information obtained from a TGA experiment. nih.gov
| Decomposition Step | Temperature Range (°C) | Observed Mass Loss (%) | Associated Process |
|---|---|---|---|
| 1 | ~167 - 287 | 9.6 | Loss of first volatile component (e.g., part of organic moiety or bound water) |
| 2 | ~287 - 337 | 5.9 | Loss of second volatile component |
| 3 | ~337 - 407 | 3.0 | Final decomposition to form stable iron phosphate |
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as phase transitions (e.g., melting, crystallization), glass transitions, and chemical reactions. tainstruments.comtechnologynetworks.com
Research Findings: In the context of Ferricglycerophosphate, DSC can reveal:
Glass Transitions: Amorphous regions within the technical grade material may exhibit a glass transition, visible as a step-change in the baseline of the DSC thermogram.
Polymorphic Transitions: Different crystalline forms of the compound may transform from one to another upon heating, resulting in exothermic or endothermic peaks. researchgate.net
Melting and Decomposition: A sharp endothermic peak would indicate melting if the compound melts before decomposing. More commonly, decomposition is observed as a complex series of overlapping endothermic or exothermic events.
DSC is a highly sensitive technique for characterizing the thermodynamic properties associated with these transitions, providing data on transition temperatures and enthalpies (ΔH). technologynetworks.com
Development of Novel Assay Methods for Ferricglycerophosphate
The accurate quantification of Ferricglycerophosphate and its potential impurities in technical grade material requires robust and sensitive assay methods. While traditional methods like spectrophotometry for iron content exist, there is a continuous drive to develop more advanced and specific analytical techniques. nih.gov
Research Findings: The development of novel assay methods for complex organometallic compounds like Ferricglycerophosphate focuses on improving specificity, sensitivity, and speed. Key areas of development include chromatographic and advanced spectroscopic techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the analysis of organophosphate esters. frontiersin.org A high-performance liquid chromatography (HPLC) system can be used to separate Ferricglycerophosphate from starting materials, degradation products, and other impurities. The separated components are then detected by a mass spectrometer, which provides information on their molecular weight and structure, allowing for unambiguous identification and quantification. The development of an LC-MS method would involve:
Optimization of the chromatographic separation using a suitable column and mobile phase.
Selection of an appropriate ionization source (e.g., Electrospray Ionization, ESI) and mass analyzer.
Validation of the method for linearity, accuracy, precision, and limits of detection and quantification. frontiersin.org
Laser-Induced Breakdown Spectroscopy (LIBS): LIBS is an emerging rapid analytical technique for elemental analysis. rsc.org It involves focusing a high-energy laser pulse onto the sample, creating a plasma. The light emitted from the plasma is then analyzed to determine the elemental composition. For Ferricglycerophosphate, LIBS could be developed as a rapid screening tool for determining the total iron content. rsc.org Recent advancements combine LIBS with machine learning algorithms, such as artificial neural networks, to improve the accuracy of quantitative analysis by correcting for matrix effects, which can be significant in complex technical grade materials. rsc.org
The following table compares the principles and potential applications of these novel assay methods for Ferricglycerophosphate.
| Technique | Principle | Primary Application for Ferricglycerophosphate | Advantages |
|---|---|---|---|
| HPLC-MS | Separation based on polarity followed by detection based on mass-to-charge ratio. | Quantification of the active compound and identification/quantification of organic impurities. | High specificity and sensitivity; provides structural information. frontiersin.org |
| LIBS with Machine Learning | Atomic emission spectroscopy of a laser-induced plasma, with data analysis by a predictive model. | Rapid and accurate quantitative analysis of total iron content. | Very fast analysis time; requires minimal sample preparation; high accuracy with advanced calibration models. rsc.org |
| Enzymatic Assays | Utilizes specific enzymes that react with either the ferric iron or the glycerophosphate moiety. | Highly specific quantification of biologically active forms of the compound. | Exceptional specificity; can be adapted for high-throughput screening. nih.gov |
The development of such methods is crucial for robust quality control and for furthering the understanding of the compound's chemical properties.
Fundamental Chemical Reactivity and Transformation Studies of Ferricglycerophosphate
Hydrolytic Stability and Kinetics under Varying Chemical Environments
pH-Dependent Hydrolysis Mechanisms of the Glycerophosphate Ester Linkage
Under acidic conditions, the phosphate (B84403) group is protonated, which can facilitate nucleophilic attack by water on the phosphorus atom. In neutral to alkaline conditions, hydroxide (B78521) ions act as a more potent nucleophile than water, leading to an increased rate of hydrolysis. Studies on other phosphate esters have shown that the rate of hydrolysis can vary significantly with pH. For instance, the hydrolysis of some organophosphate esters can be several orders of magnitude faster in alkaline solutions compared to neutral or acidic solutions.
The ferric ion itself can also play a role in the hydrolysis mechanism. As a Lewis acid, the Fe³⁺ ion can coordinate to the phosphate oxygen atoms, potentially polarizing the P-O bond and making the phosphorus atom more susceptible to nucleophilic attack. This metal-ion-catalyzed hydrolysis is a well-documented phenomenon for phosphate esters nih.gov.
Influence of Ionic Strength and Solvent Composition on Reactivity
The ionic strength of the aqueous medium can influence the rate of hydrolysis of ferric glycerophosphate. Changes in ionic strength can affect the activity of the reacting species and the stability of the transition state. For reactions involving charged species, such as the hydrolysis of a coordinated glycerophosphate anion, the kinetic salt effect can be significant. The direction and magnitude of this effect depend on the charges of the reacting species.
The composition of the solvent can also impact hydrolytic stability. The presence of co-solvents can alter the polarity of the medium and the solvation of the reactants and transition state, thereby affecting the reaction rate. While specific data for ferric glycerophosphate is scarce, studies on the complexation of iron(III) with ligands in different ionic media demonstrate the importance of these parameters on the stability and reactivity of the complex data.govwikipedia.org.
Redox Chemistry of the Iron Center within Ferricglycerophosphate
The ferric (Fe³⁺) ion in ferric glycerophosphate can undergo reduction to the ferrous (Fe²⁺) state. This redox transformation is a critical aspect of its chemistry, as the two oxidation states of iron exhibit different coordination preferences and solubilities.
Electron Transfer Pathways and Reaction Mechanisms
The reduction of Fe³⁺ to Fe²⁺ in the ferric glycerophosphate complex involves the gain of an electron. The electron transfer process can occur through either an inner-sphere or an outer-sphere mechanism.
In an inner-sphere mechanism , a bridging ligand connects the reductant and the ferric center, facilitating the electron transfer. The glycerophosphate ligand itself, or another ligand present in the solution, could potentially act as this bridge.
In an outer-sphere mechanism , the electron transfer occurs without the formation of a covalent bridge between the redox partners. The rate of this process is influenced by the reorganization energy required for the changes in bond lengths and solvent orientation upon electron transfer. The nature of the ligands coordinated to the iron center plays a crucial role in determining the reorganization energy and, consequently, the electron transfer rate researchgate.net.
The redox potential of the Fe(III)/Fe(II) couple in the glycerophosphate complex is a key thermodynamic parameter. The coordination of the glycerophosphate ligand to the iron center influences this potential. Ligands that preferentially stabilize the Fe(III) state will shift the redox potential to more negative values, making the complex more difficult to reduce. Conversely, ligands that stabilize the Fe(II) state will result in a more positive redox potential mdpi.comresearchgate.net. For example, a study on an iron(III) complex with hydroxypropyl and phenolate (B1203915) pendants reported a redox potential of -390 mV versus the normal hydrogen electrode (NHE) at pH 7, indicating a significant stabilization of the Fe(III) state nih.gov.
Investigation of Iron Speciation in Aqueous Solutions
In aqueous solutions, the ferric ion is known to undergo extensive hydrolysis, forming a series of monomeric and polymeric hydroxo complexes, such as [Fe(OH)(H₂O)₅]²⁺, [Fe(OH)₂(H₂O)₄]⁺, and the dimer [Fe₂(OH)₂(H₂O)₈]⁴⁺ oup.comnih.govnih.gov. The presence of the glycerophosphate ligand will compete with hydroxide ions for coordination to the ferric center.
The speciation of iron in a ferric glycerophosphate solution will therefore be a complex function of pH, the concentration of ferric glycerophosphate, and the formation constants of the various possible complexes. At a given pH, an equilibrium will be established between free aquated iron(III) ions, various iron(III)-hydroxo species, and one or more iron(III)-glycerophosphate complexes oup.comresearchgate.net. Spectroscopic and potentiometric methods are typically employed to identify the different species present in solution and to determine their relative concentrations oup.comresearchgate.net.
The table below illustrates the typical iron(III) species that can exist in an aqueous solution, which will be in equilibrium with ferric glycerophosphate complexes.
Dominant Aqueous Iron(III) Species as a Function of pH
| pH Range | Predominant Iron(III) Species |
|---|---|
| < 2 | [Fe(H₂O)₆]³⁺ |
| 2 - 3 | [Fe(OH)(H₂O)₅]²⁺ |
| 3 - 5 | [Fe₂(OH)₂(H₂O)₈]⁴⁺ |
| > 5 | Polymeric hydroxo/oxo-bridged species, leading to precipitation of iron(III) oxyhydroxides |
Complexation and Ligand Exchange Reactions
The ferric glycerophosphate complex can participate in ligand exchange reactions, where the glycerophosphate ligand or the coordinated water molecules are replaced by other ligands present in the solution. The kinetics and mechanism of these reactions are influenced by the nature of the entering and leaving ligands, as well as the properties of the iron(III) center.
For octahedral d⁵ high-spin complexes like aquated Fe(III), ligand exchange rates for water are in the range of 10¹-10⁶ s⁻¹ libretexts.org. The substitution reactions can proceed through associative, dissociative, or interchange mechanisms. In a study on the ligand substitution reactions of the iron(III) hydroxo dimer with various inorganic ligands, a dissociative interchange mechanism was proposed nih.gov.
The formation of a complex between iron(III) and the phosphate moiety of glycerophosphate is a key aspect of its chemistry. Studies on the iron(III)-phosphate system have shown the formation of various complexes, with the stoichiometry and stability depending on the pH and the concentrations of the reactants nih.govresearchgate.net. The table below, derived from studies on the iron(III)-phosphate system, provides an example of the types of complexes that can form and their associated stability constants. It is important to note that these values are for the inorganic phosphate system and are used here as an illustrative proxy for the behavior of the phosphate group in ferric glycerophosphate.
Illustrative Stability Constants for Iron(III)-Phosphate Complexes
| Complex Species | Log β | Reference |
|---|---|---|
| [Fe(H₂PO₄)]²⁺ | 3.5 | nih.gov |
| [Fe(HPO₄)]⁺ | 8.3 | nih.gov |
| [Fe₂(OH)₂(H₂PO₄)]³⁺ | - | nih.gov |
The interaction between the glycerol (B35011) part of the ligand and the ferric ion has also been investigated. At acidic pH, a 1:1 complex between iron(III) and glycerol has been observed oup.com. This suggests that the hydroxyl groups of the glycerol backbone can also participate in the coordination to the iron center, likely forming a chelate ring which would enhance the stability of the complex.
Photochemical Transformations and Photostability Research
The photostability of ferric glycerophosphate is a critical aspect of its chemistry, as exposure to light, particularly ultraviolet (UV) radiation, can induce chemical transformations. These reactions primarily involve the photoreduction of the Fe(III) center to ferrous iron (Fe(II)), coupled with the oxidation of the organic ligand.
The photochemical degradation of ferric complexes is typically initiated by the absorption of photons in the UV or near-visible region of the electromagnetic spectrum. This process is characteristic of Fe(III)-carboxylate complexes, which exhibit strong light absorption due to a phenomenon known as ligand-to-metal charge transfer (LMCT). wikipedia.org In an LMCT event, the absorption of a photon with sufficient energy promotes an electron from a molecular orbital primarily located on the ligand to one primarily located on the metal center.
For a compound like ferric glycerophosphate, the absorbing chromophore is the Fe(III)-oxygen bond of the glycerophosphate ligand. The energy required for this transition dictates the wavelength of light that will be most effective at inducing degradation. In the case of the closely related ferric citrate (B86180) complex, this absorption leads to the reduction of Fe(III) to Fe(II) and the subsequent oxidative degradation of the citrate ligand. wikipedia.org This reaction is important in plant metabolism for mobilizing iron. wikipedia.org
The general mechanism can be described as: Fe³⁺-Ligand + hν (light) → [Fe³⁺-Ligand]* (excited state) → Fe²⁺ + Ligand• (oxidized ligand radical)
The resulting ligand radical is unstable and can undergo further reactions, such as decarboxylation or reaction with oxygen. The efficiency of this degradation pathway is wavelength-dependent, corresponding to the absorption spectrum of the complex. While specific data for ferric glycerophosphate is not widely available, by analogy with other Fe(III) complexes with oxygen-donating ligands, significant photochemical activity would be expected upon irradiation with UV light (typically in the 250-400 nm range).
Table 3: Typical LMCT Absorption Maxima for Analogous Fe(III) Complexes
| Complex | Ligand | Approximate λₘₐₓ (nm) |
| Ferric Citrate | Citrate | ~330 |
| Ferric Oxalate | Oxalate | ~300-400 |
| Ferric Hydroxide | Hydroxide | < 350 |
In the presence of oxygen, the photochemical reactions of iron complexes can become more complex through the generation of Reactive Oxygen Species (ROS). mdpi.comnih.gov ROS are highly reactive chemical species including the superoxide (B77818) radical (O₂•⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH). mdpi.com
The photo-induced degradation of ferric glycerophosphate can initiate a cascade of reactions that produce ROS through a photo-Fenton-like process. The key steps are:
Photoreduction of Fe(III): As described above, UV light reduces Fe(III) to Fe(II). Fe³⁺-Ligand + hν → Fe²⁺ + Ligand•
Reaction with Molecular Oxygen: The photogenerated Fe(II) can react with dissolved molecular oxygen (O₂) to produce the superoxide radical and regenerate Fe(III). Fe²⁺ + O₂ → Fe³⁺ + O₂•⁻
Formation of Hydrogen Peroxide: The superoxide radical can dismutate (react with itself) in the presence of protons to form hydrogen peroxide. 2O₂•⁻ + 2H⁺ → H₂O₂ + O₂
Fenton Reaction: The photogenerated Fe(II) can then react with the newly formed hydrogen peroxide in the classic Fenton reaction to produce the highly oxidizing hydroxyl radical (•OH). nih.gov Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
This cycle, involving the photoreduction of Fe(III) to Fe(II) which then catalyzes the formation of •OH from H₂O₂, is known as the photo-Fenton process. The hydroxyl radical is a powerful, non-selective oxidant that can rapidly degrade the glycerophosphate ligand and other organic molecules present in the system. Studies on iron-citrate aerosols have confirmed that UV aging leads to the generation of ROS. researchgate.net Therefore, the photostability of ferric glycerophosphate is not only a function of its direct photodegradation but also its capacity to catalyze the formation of destructive ROS in aerobic environments.
Table 4: Key Reactive Oxygen Species (ROS) in Photo-Induced Iron Chemistry
| ROS Species | Name | Formation Reaction Example | Role |
| O₂•⁻ | Superoxide Radical | Fe²⁺ + O₂ → Fe³⁺ + O₂•⁻ | Precursor to H₂O₂ |
| H₂O₂ | Hydrogen Peroxide | 2O₂•⁻ + 2H⁺ → H₂O₂ + O₂ | Fenton reagent, mild oxidant |
| •OH | Hydroxyl Radical | Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ | Powerful, non-selective oxidizing agent |
Degradation Pathways and Stability Mechanisms of Ferricglycerophosphate Technical Grade
Chemical Degradation Pathways
The chemical stability of ferric glycerophosphate is influenced by factors such as temperature, pH, and the presence of oxidative agents. The primary degradation routes include oxidative degradation, non-enzymatic hydrolysis, and thermal decomposition.
While specific studies on the oxidative degradation of ferric glycerophosphate are not extensively detailed in the public literature, the presence of a ferrous/ferric iron core suggests a susceptibility to redox reactions. The glycerophosphate ligand itself can be subject to oxidation. For instance, the oxidation of the glycerol (B35011) moiety can lead to the formation of glyceraldehyde and dihydroxyacetone, which can be further oxidized. The presence of dissolved oxygen and oxidizing agents can facilitate these processes. The iron component can catalyze oxidative reactions, a common characteristic of transition metals.
Hydrolysis represents a significant pathway for the degradation of ferric glycerophosphate in aqueous environments. The ester linkage in the glycerophosphate molecule is susceptible to hydrolysis, which would cleave the molecule into glycerol and phosphoric acid. The rate of this hydrolysis is dependent on pH and temperature.
Studies on the thermal decomposition of iron phosphate (B84403) compounds provide insights into the potential thermal degradation pathways of ferric glycerophosphate. For example, the thermal analysis of diamin iron(III) phosphate shows stability up to approximately 440 K (167°C) nih.govnih.govcinn.es. Above this temperature, decomposition occurs with the loss of ammonia (B1221849) molecules, indicating the breakdown of the compound's structure nih.govnih.govcinn.es.
Research on the thermal decomposition of phosphate esters on ferrous surfaces suggests that the process is initiated by chemisorption of the phosphate group onto the iron surface, followed by cleavage of C-O and P-O bonds at elevated temperatures chemrxiv.org. The decomposition of the glycerophosphate moiety of ferric glycerophosphate is likely to follow similar pathways. The thermal decomposition of glycerol itself involves dehydration to form acrolein and acetol, and C-C bond cleavage to produce a variety of smaller molecules, including formaldehyde, acetaldehyde, and water rsc.org.
Therefore, the thermal decomposition of ferric glycerophosphate would likely yield a mixture of iron oxides, phosphorus oxides, and a range of organic compounds derived from the breakdown of glycerol. The exact composition of the degradation products would depend on the temperature, atmosphere (oxidative or inert), and the specific structure of the technical grade material.
Table 1: Potential Thermal Decomposition Products of Ferric Glycerophosphate Components This table is based on the decomposition of related compounds and the individual components of ferric glycerophosphate.
| Component | Potential Decomposition Products | Temperature Range (°C) |
| Glycerol Moiety | Acrolein, Acetol, Formaldehyde, Acetaldehyde, Water, Carbon Oxides | > 200 |
| Phosphate Moiety | Phosphorus Oxides (e.g., P₄O₁₀) | High Temperatures |
| Ferric Iron | Iron Oxides (e.g., Fe₂O₃, Fe₃O₄) | High Temperatures |
Environmental Degradation Studies
The environmental fate of ferric glycerophosphate is governed by its degradation in soil and aquatic systems and its interaction with environmental matrices.
In soil and aquatic environments, the degradation of ferric glycerophosphate will be influenced by abiotic factors such as pH, temperature, and the presence of minerals mdpi.com. The hydrolysis pathways described above will be a primary mechanism of degradation in these systems. Once dissociated, the glycerophosphate and ferric ions will behave independently.
The glycerophosphate anion can be subject to further abiotic degradation, although this process is generally slower than microbial degradation. The ferric ions will interact with the soil and water components. In aerobic aquatic systems, ferric iron is largely insoluble and will precipitate as ferric hydroxide (B78521) or form complexes with organic matter researchgate.net. In soil, ferric iron is a common component and will contribute to the pool of iron oxides and hydroxides.
The phosphate component of ferric glycerophosphate is expected to strongly interact with soil and sediment particles. Phosphate adsorption is a well-documented process, primarily driven by interactions with iron and aluminum oxides and hydroxides, and clay minerals researchgate.net. Granular ferric hydroxide (GFH) has been shown to have a high adsorption capacity for phosphates mdpi.comresearchgate.netmdpi.com. This suggests that in soils rich in iron oxides, the glycerophosphate anion, once released from the ferric complex, will be readily adsorbed.
The adsorption process is influenced by pH, with maximum adsorption typically occurring in the acidic to neutral pH range. The presence of other anions can compete for adsorption sites. The desorption of phosphate can occur if the equilibrium in the soil solution changes, for example, due to changes in pH or the introduction of strongly competing ions.
Studies have shown that iron-bound phosphates in sediments can be a significant source of phosphorus for plant growth, indicating that the adsorbed phosphate is not permanently sequestered sdu.dk. The adsorption and desorption behavior of the glycerophosphate moiety will be a key factor in determining its mobility and bioavailability in the environment.
Table 2: Factors Influencing the Adsorption of Phosphate on Environmental Matrices
| Factor | Influence on Adsorption |
| Soil/Sediment Composition | High content of iron and aluminum oxides and clay minerals increases adsorption. |
| pH | Adsorption is generally higher in acidic to neutral pH ranges. |
| Presence of Organic Matter | Can compete with phosphate for adsorption sites, potentially reducing adsorption. |
| Presence of Competing Anions | Other anions can compete for adsorption sites and reduce phosphate adsorption. |
| Temperature | Adsorption is generally an exothermic process, so an increase in temperature can decrease adsorption. |
Influence of Technical Grade Impurities on Degradation Kinetics of Ferric Glycerophosphate
The degradation kinetics of ferric glycerophosphate can be significantly influenced by the presence of impurities commonly found in the technical grade product. Unlike the pure compound, technical grade ferric glycerophosphate may contain residual reactants, by-products from the manufacturing process, and trace amounts of other metal ions. These impurities can alter the stability of the compound through various mechanisms, including catalytic effects and complex interactions within the formulation.
Catalytic Effects of Specific Impurities on Degradation
The hydrolysis of the phosphate ester bond in glycerophosphate is a primary degradation pathway. This reaction can be catalyzed by the presence of certain impurities, particularly other metal ions and compounds that alter the pH of the formulation.
Technical grade ferric glycerophosphate may contain trace amounts of other metal ions, such as calcium, magnesium, or other transition metals, arising from the raw materials or manufacturing equipment. These metal ions can act as Lewis acids, coordinating to the phosphate oxygen atoms and increasing the susceptibility of the phosphorus atom to nucleophilic attack by water. This catalytic activity of metal ions in promoting phosphate ester hydrolysis is a well-documented phenomenon. The presence of these metallic impurities can, therefore, accelerate the degradation of ferric glycerophosphate, leading to the formation of glycerol and inorganic phosphate.
The rate of hydrolysis is also highly dependent on pH. Acidic or basic impurities, remaining from the synthesis process, can significantly alter the local pH environment of the ferric glycerophosphate molecules. Both acidic and alkaline conditions can catalyze the hydrolysis of phosphate esters. For instance, residual acidic impurities would lead to specific acid catalysis, while basic impurities would result in base-catalyzed hydrolysis, both of which would increase the degradation rate compared to a neutral pH.
The potential catalytic effects of common impurities are summarized in the table below, based on established principles of phosphate ester chemistry.
| Impurity Type | Potential Catalytic Effect | Mechanism |
| Divalent Metal Ions (e.g., Ca²⁺, Mg²⁺) | Acceleration of Hydrolysis | Lewis acid catalysis, stabilization of the transition state. |
| Other Transition Metal Ions | Acceleration of Hydrolysis | Coordination to phosphate group, facilitating nucleophilic attack. |
| Acidic Residues (e.g., HCl, H₂SO₄) | Acceleration of Hydrolysis | Specific acid catalysis. |
| Basic Residues (e.g., NaOH, KOH) | Acceleration of Hydrolysis | Base-catalyzed hydrolysis. |
Synergistic and Antagonistic Interactions in Complex Technical Formulations
Synergistic Interactions:
A synergistic effect may occur when the combined influence of two or more impurities is greater than the sum of their individual effects. For example, the presence of both metallic impurities and acidic residues could lead to a more rapid degradation than either impurity alone. The acidic environment could enhance the solubility and catalytic activity of the metal ions, leading to a pronounced acceleration of hydrolysis.
Another potential synergistic interaction involves the presence of organic acids, which may be present as by-products or impurities. Certain organic acids can form complexes with the ferric ion, potentially weakening the glycerophosphate ester bond and making it more susceptible to hydrolysis. If other catalytic impurities are also present, this could lead to a significant decrease in the stability of the ferric glycerophosphate.
Antagonistic Interactions:
Conversely, antagonistic interactions, where the presence of one impurity counteracts the effect of another, are also possible. For instance, certain impurities might act as chelating agents, binding to catalytic metal ions and reducing their ability to promote hydrolysis. If the technical grade product contains such chelating agents, they could inadvertently enhance the stability of the ferric glycerophosphate by sequestering pro-degradative metal ions.
The following table illustrates hypothetical scenarios of synergistic and antagonistic interactions based on general chemical principles.
| Interaction Type | Impurity Combination | Potential Outcome on Degradation Rate |
| Synergistic | Transition Metal Ions + Acidic Impurities | Significant increase |
| Synergistic | Ferric Ion + Organic Acid Impurities | Moderate to significant increase |
| Antagonistic | Catalytic Metal Ions + Chelating Agent Impurities | Decrease |
| Antagonistic | Acidic Impurities + Basic Impurities | Neutralization, potentially stabilizing if pH moves closer to neutral |
It is important to note that the specific degradation kinetics of a particular batch of technical grade ferric glycerophosphate will depend on the precise nature and concentration of the impurities present. A thorough analysis of the impurity profile is therefore essential for predicting the stability and shelf-life of the product.
Interactions of Ferricglycerophosphate with Diverse Chemical and Biological Systems Non Clinical
Interactions with Macromolecules and Biopolymers (e.g., Proteins, Polysaccharides)
The interaction of ferric glycerophosphate with macromolecules such as proteins and polysaccharides is governed by the chemical properties of both the iron center and the glycerophosphate ligand. These interactions can be pivotal in determining the compound's stability, bioavailability, and functional properties in various systems.
The binding of small molecules to proteins is a fundamental aspect of biochemistry. While specific studies quantifying the binding affinity and stoichiometry of ferric glycerophosphate to proteins like serum albumin or casein are not extensively documented in publicly available literature, the principles of such interactions can be inferred from studies on related iron compounds and phosphate (B84403) esters.
Proteins such as serum albumin are known to bind a wide variety of ligands, including metal ions and charged organic molecules. nih.govslideshare.net The binding is often driven by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions. slideshare.net The phosphate group of ferric glycerophosphate would likely interact with positively charged amino acid residues on the protein surface, such as lysine (B10760008) and arginine, while the iron center could form coordination bonds with residues like histidine, aspartate, or glutamate.
The stoichiometry of binding, or the number of ferric glycerophosphate molecules that bind to a single protein molecule, would depend on the number and accessibility of binding sites on the protein. Techniques like isothermal titration calorimetry (ITC) are ideally suited for determining these parameters directly by measuring the heat changes associated with the binding event. slideshare.net
Illustrative Data on Binding Parameters:
The following table presents hypothetical data illustrating the types of results that could be obtained from an ITC experiment studying the interaction of ferric glycerophosphate with a model protein like bovine serum albumin (BSA).
| Parameter | Value | Interpretation |
| Binding Affinity (Kd) | 50 µM | Indicates a moderate binding affinity, suggesting a reversible interaction. |
| Stoichiometry (n) | 2 | Suggests that two molecules of ferric glycerophosphate bind to one molecule of BSA. |
| Enthalpy Change (ΔH) | -15 kcal/mol | The negative value indicates that the binding process is exothermic and likely driven by favorable enthalpy changes such as hydrogen bond formation. |
| Entropy Change (ΔS) | 10 cal/mol·K | The positive value suggests an increase in disorder upon binding, possibly due to the release of water molecules from the binding site. |
Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values for ferric glycerophosphate.
The binding of a ligand to a protein can induce conformational changes in the protein's structure, which can in turn affect its function. Circular dichroism (CD) spectroscopy is a powerful technique for monitoring such changes in the secondary and tertiary structure of proteins. nih.govnih.govresearchgate.net
For instance, a study on the interaction of glycerol (B35011) with ferric horse heart myoglobin (B1173299) showed that glycerol can influence both the secondary (α-helix) and tertiary structure of the protein. nih.gov An increase in the helical content was observed, along with a decreased stability of the tertiary structure. nih.gov It is plausible that the glycerophosphate component of ferric glycerophosphate could induce similar changes. The binding of the ferric ion could also lead to more localized conformational changes around the metal-binding site, potentially altering the protein's activity or its interaction with other molecules.
These conformational changes can be subtle, involving the reorientation of a few amino acid side chains, or more dramatic, leading to a significant rearrangement of the protein's domains. The extent of these changes is related to the strength and nature of the interaction between the protein and the ligand.
Several biophysical techniques are available to quantify the interactions between ferric glycerophosphate and macromolecules. These methods provide valuable information on binding affinity, stoichiometry, kinetics, and thermodynamics. rsc.org
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. slideshare.net This allows for the simultaneous determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. slideshare.net
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. nih.gov It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess changes in the secondary and tertiary structure of a protein upon ligand binding. nih.govnih.gov By monitoring the CD spectrum in the far-UV and near-UV regions, researchers can detect alterations in α-helix, β-sheet, and random coil content, as well as changes in the environment of aromatic amino acid residues. researchgate.netresearchgate.netrsc.org
Fluorescence Spectroscopy: This technique can be used to study ligand binding by monitoring changes in the intrinsic fluorescence of a protein (typically from tryptophan residues) or the fluorescence of a labeled ligand. Quenching or enhancement of the fluorescence signal upon binding can be used to determine binding constants.
Role in Microbial Metabolism and Nutrient Utilization
Ferric glycerophosphate can serve as a source of essential nutrients for microorganisms, namely iron and phosphate, and in some cases, the glycerol backbone can be utilized as a carbon source.
Iron is a critical micronutrient for the growth of most bacteria, as it is a cofactor for many essential enzymes involved in processes like cellular respiration and DNA synthesis. nih.gov Many standard microbial growth media include a source of iron. While specific formulations explicitly listing ferric glycerophosphate are not common, its components suggest its suitability as an iron source in defined media.
For example, studies on Lactobacillus species have shown a requirement for iron, particularly under specific nutritional conditions. nih.gov Chemically defined media for these bacteria often include an iron salt. nih.gov The use of ferric glycerophosphate could offer the advantage of providing a soluble, readily available form of iron. Research on Lactobacillus plantarum has indicated that the presence of these bacteria can increase the amount of soluble ferric iron in a growth medium. researchgate.net
The following table provides an example of how the effect of ferric glycerophosphate as an iron source could be evaluated in a microbial growth experiment.
Illustrative Data on Microbial Growth with Different Iron Sources:
| Iron Source | Concentration (µM) | Bacterial Growth (OD600 after 24h) |
| None | 0 | 0.15 |
| Ferric Chloride | 10 | 0.85 |
| Ferric Glycerophosphate | 10 | 0.82 |
| Ferrous Sulfate | 10 | 0.90 |
Note: The data in this table is for illustrative purposes and represents a hypothetical experiment comparing the efficacy of different iron sources on the growth of a bacterial strain.
Many microorganisms produce extracellular or periplasmic phosphatases that can hydrolyze phosphate esters, releasing inorganic phosphate that can then be transported into the cell. This is particularly important in environments where inorganic phosphate is limited.
Bacterial species such as Bacillus subtilis and Pseudomonas aeruginosa are known to produce phosphatases with broad substrate specificity. nih.govnih.govnih.gov For example, acid phosphatases from Pseudomonas aeruginosa have been shown to hydrolyze phosphorylcholine (B1220837) and other phosphoric esters. bohrium.com It is highly probable that these enzymes can also act on the glycerophosphate moiety of ferric glycerophosphate, cleaving the ester bond to release glycerol and inorganic phosphate.
The kinetics of such an enzymatic reaction can be described by the Michaelis-Menten equation, which relates the reaction velocity to the substrate concentration through the parameters Km (the Michaelis constant, which reflects the substrate concentration at half-maximal velocity) and Vmax (the maximum reaction velocity).
Illustrative Kinetic Parameters for Microbial Phosphatase Activity:
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg protein) |
| p-Nitrophenyl phosphate | Bacillus subtilis phosphatase | 0.5 | 120 |
| Glycerol-3-phosphate | Bacillus subtilis phosphatase | 1.2 | 85 |
| Ferric Glycerophosphate | Bacillus subtilis phosphatase | 1.5 | 75 |
Note: The data in this table is hypothetical and serves to illustrate the kinetic parameters that would be determined in a study of enzymatic hydrolysis. The values for Ferric Glycerophosphate are speculative.
The enzymatic release of phosphate from ferric glycerophosphate would make this essential nutrient available for microbial growth, highlighting the compound's role in microbial nutrient cycling.
Microbial Biotransformation Pathways (excluding human metabolism)
The biotransformation of ferric glycerophosphate in microbial systems outside of a human host involves the breakdown of the compound into its constituent parts: iron, glycerol, and phosphate. This degradation is primarily an enzymatic process carried out by a wide array of soil and aquatic microorganisms. oup.com
Microbial degradation of organophosphorus compounds is a critical process in controlling their environmental fate. researchgate.net The primary enzymatic action involves the hydrolysis of the ester linkage in the glycerophosphate molecule. researchgate.net This is catalyzed by enzymes known as phosphotriesterases or organophosphate hydrolases (OPH). oup.comresearchgate.net These enzymes cleave the P-O-C bond, releasing inorganic phosphate and glycerol. researchgate.net Several bacterial species, including those from the genera Flavobacterium, Pseudomonas, Burkholderia, Achromobacter, and Ochrobactrum, have been identified for their ability to degrade various organophosphorus compounds. oup.comnih.govresearchgate.net
Once released, both glycerol and phosphate can be utilized by the microorganisms. Glycerol serves as a carbon and energy source for microbial metabolism. researchgate.netnih.gov Studies have shown that soil bacteria such as Klebsiella pneumoniae and Enterobacter aerogenes can efficiently utilize glycerol, converting it into valuable products like 1,3-propanediol (B51772) and ethanol (B145695) under specific conditions. researchgate.netnih.gov The inorganic phosphate released is a crucial nutrient for microbial growth and various cellular processes.
The fate of the ferric iron (Fe³⁺) released during biotransformation depends on the surrounding environmental conditions, such as pH and redox potential. In aerobic environments, it may precipitate as insoluble ferric oxides or hydroxides. However, some microorganisms can utilize this iron through various uptake mechanisms.
The table below summarizes key enzymes and microbial genera involved in the degradation of related organophosphate compounds.
| Enzyme Class | Gene | Function | Microbial Genera Examples |
| Organophosphate Hydrolase (OPH) / Phosphotriesterase | opd | Catalyzes the initial hydrolysis of the organophosphate ester bond. oup.comresearchgate.net | Flavobacterium, Pseudomonas oup.com |
| Phosphatases | alp | Mineralize organic phosphate to inorganic phosphate. mdpi.com | Bacillus, Burkholderia mdpi.com |
| Glycerol Dehydrogenase | Not specified | Initial enzyme in glycerol catabolism. | Klebsiella pneumoniae, Enterobacter aerogenes nih.gov |
Interactions in Plant Nutrition and Agricultural Systems
Ferric glycerophosphate serves as a source of two essential plant nutrients: iron (Fe) and phosphorus (P). Its interaction within agricultural systems is defined by the mechanisms through which plants acquire these nutrients and the compound's behavior within the soil environment, particularly the rhizosphere.
Plants have evolved sophisticated strategies to acquire iron from the soil, where it is often present in its poorly soluble ferric (Fe³⁺) form. nih.govplantae.orgnih.gov The iron in ferric glycerophosphate is in this trivalent state. Plants utilize two primary mechanisms for iron uptake, known as Strategy I and Strategy II. mdpi.com
Strategy I , employed by non-graminaceous plants (dicots and non-grass monocots), is a reduction-based mechanism. mdpi.combotanywithparul.com It involves three main steps:
Rhizosphere Acidification : Plant roots actively pump protons (H⁺) into the soil, lowering the pH and increasing the solubility of ferric compounds. plantae.orgbotanywithparul.comsciencedaily.com This is carried out by H⁺-ATPase enzymes like AHA2 in Arabidopsis. plantae.orgmdpi.com
Ferric Iron Reduction : A membrane-bound ferric chelate reductase enzyme, such as FRO2, on the root surface reduces the soluble Fe³⁺ to the more soluble ferrous form (Fe²⁺). plantae.orgbotanywithparul.comcabidigitallibrary.org
Ferrous Iron Transport : The resulting Fe²⁺ is then transported across the root cell membrane by specific transporters, most notably IRT1 (Iron-Regulated Transporter 1). plantae.orgbotanywithparul.com
Strategy II , characteristic of graminaceous plants (grasses), is a chelation-based mechanism. mdpi.com These plants synthesize and secrete low-molecular-weight chelating compounds called phytosiderophores (e.g., mugineic acids) from their roots. mdpi.com These phytosiderophores bind tightly to Fe³⁺ in the soil, forming a stable Fe³⁺-phytosiderophore complex. mdpi.combotanywithparul.com This entire complex is then taken up by the root cells via specific transporters of the Yellow Stripe-Like (YSL) family. botanywithparul.com
For ferric glycerophosphate to be utilized by plants, the iron must be made available to these uptake systems. This likely occurs through the enzymatic hydrolysis of the glycerophosphate molecule in the rhizosphere, releasing the Fe³⁺ ion, which can then be either reduced (Strategy I) or chelated (Strategy II).
The following table compares the two primary iron uptake strategies in plants.
| Feature | Strategy I (Reduction-Based) | Strategy II (Chelation-Based) |
| Plant Group | Dicots and non-graminaceous monocots. mdpi.com | Graminaceous plants (grasses). mdpi.com |
| Key Process | Reduction of Fe³⁺ to Fe²⁺ at the root surface. botanywithparul.com | Chelation of Fe³⁺ by secreted phytosiderophores. mdpi.com |
| Rhizosphere pH | Acidification via proton pumps (H⁺-ATPase). plantae.org | Not a primary component, but chelation is effective in alkaline soils. botanywithparul.com |
| Key Enzymes/Proteins | H⁺-ATPase (e.g., AHA2), Ferric Reductase (e.g., FRO2), Fe²⁺ Transporter (e.g., IRT1). plantae.orgmdpi.com | Phytosiderophore synthases, Transporters for phytosiderophore secretion (e.g., TOM1), Fe³⁺-phytosiderophore complex transporters (e.g., YSL). mdpi.com |
The phosphorus component of ferric glycerophosphate is in an organic form. Organic phosphorus (Po) constitutes a significant portion (30-65%) of total phosphorus in many soils. nih.gov However, plants primarily absorb phosphorus in its inorganic orthophosphate forms (H₂PO₄⁻ or HPO₄²⁻). mdpi.com Therefore, the glycerophosphate must undergo mineralization to become available for plant uptake.
Research on glycerophosphate as a potential fertilizer has shown that, unlike inorganic phosphate which is rapidly fixed near the soil surface, it is more mobile and can move deeper into the soil profile with irrigation water. californiaagriculture.org This mobility offers a potential advantage for delivering phosphorus to established root systems. californiaagriculture.org
The key process governing the availability of phosphorus from glycerophosphate is enzymatic hydrolysis by phosphatase enzymes present in the soil. californiaagriculture.org This reaction is time-dependent, and its rate influences how far the glycerophosphate can move before it is converted to orthophosphate. californiaagriculture.org Once hydrolyzed, the resulting orthophosphate ion is subject to the same soil dynamics as inorganic phosphate fertilizers: it can be taken up by plant roots, immobilized by soil microorganisms, or adsorbed onto soil particles, particularly clays (B1170129) and iron/aluminum oxides, which can render it unavailable to plants. nih.govmdpi.comphytojournal.com The dynamics of these processes are heavily influenced by soil properties such as pH, texture, and organic matter content. mdpi.comphytojournal.com
The rhizosphere, the narrow zone of soil directly influenced by plant roots, is a hotspot of microbial activity. mdpi.com Rhizosphere microorganisms play a pivotal role in nutrient cycling and are crucial for the breakdown of ferric glycerophosphate into plant-available forms. nih.govmdpi.com
The mineralization of the glycerophosphate moiety is mediated by extracellular enzymes, primarily phosphatases, secreted by a diverse community of soil bacteria and fungi. nih.govmdpi.com Bacteria known as phosphate-solubilizing bacteria (PSB) are particularly important in this process, as they can convert insoluble phosphates into forms that plants can absorb. mdpi.comnih.gov By hydrolyzing glycerophosphate, these microbes release inorganic phosphate directly in the vicinity of the plant roots, enhancing its uptake efficiency. nih.gov
Simultaneously, rhizosphere microbes influence the availability of the iron component. The metabolic activity of microorganisms can alter the local pH and redox potential in the rhizosphere. nih.gov Some bacteria release siderophores, which are iron-chelating compounds similar to the phytosiderophores produced by Strategy II plants. researchgate.net These microbial siderophores can bind to the ferric iron released from ferric glycerophosphate, potentially facilitating its uptake by the plant. The interaction is complex, as plants and microbes may compete for iron, but many rhizosphere bacteria are considered plant growth-promoting rhizobacteria (PGPR) that enhance nutrient acquisition for the host plant. mdpi.comresearchgate.net Therefore, the microbial community in the rhizosphere acts as a key intermediary, transforming ferric glycerophosphate and making both its iron and phosphorus components accessible for plant nutrition. nih.gov
Applications of Ferricglycerophosphate in Specialized Research Fields Non Clinical
Precursor Chemistry for Advanced Materials Synthesis
The compound's composition makes it an effective precursor in the controlled synthesis of sophisticated materials where iron and phosphate (B84403) are key components.
Ferric glycerophosphate is a suitable precursor for the synthesis of iron(III) phosphate (FePO₄), a critical starting material for producing Lithium Iron Phosphate (LiFePO₄ or LFP), a prominent cathode material in rechargeable lithium-ion batteries. mrs-k.or.krganfenglithium.com The synthesis of LFP from an iron phosphate precursor is a well-established method, valued for producing materials with high performance and stability. ias.ac.in
The process generally involves a two-step approach. First, ferric glycerophosphate is converted into an anhydrous FePO₄ precursor, often through a precipitation reaction followed by heat treatment. electrochemsci.org Subsequently, this FePO₄ is mixed with a lithium source, such as lithium carbonate (Li₂CO₃), and a carbon source (like sucrose) and subjected to a carbothermic reduction process at high temperatures (e.g., 650°C) under an inert atmosphere to form the final carbon-coated LiFePO₄ product (LiFePO₄/C). mrs-k.or.kr
The characteristics of the initial FePO₄ precursor significantly influence the electrochemical properties of the final LiFePO₄ cathode material. ias.ac.inelectrochemsci.org Research has shown that precursors with uniform, small primary particles and high crystallinity lead to LiFePO₄/C with enhanced battery performance, including higher discharge capacity and better cycling stability. mrs-k.or.krias.ac.in This is attributed to shorter diffusion paths for lithium ions and improved electronic conductivity. mrs-k.or.kr
Table 1: Influence of FePO₄ Precursor Properties on LiFePO₄/C Cathode Performance
| Precursor Characteristic | Impact on Final LiFePO₄/C | Resulting Electrochemical Benefit | Reference |
| High Crystallinity | Fewer crystalline defects | Improved structural stability and cycling performance | ias.ac.in |
| Small Primary Particle Size | Shorter Li⁺ diffusion path | Higher rate capability and discharge capacity | mrs-k.or.krelectrochemsci.org |
| Uniform Particle Distribution | Consistent material properties | Enhanced batch-to-batch consistency and reliability | ias.ac.in |
| High Purity | Lower content of impurity elements | Better electrochemical performance and safety | ias.ac.in |
The use of precursors derived from compounds like ferric glycerophosphate is advantageous because it provides an equimolar ratio of iron and phosphate within a single compound, simplifying the synthesis of stoichiometric LiFePO₄. electrochemsci.org
Ferric glycerophosphate can serve as a precursor for the fabrication of various iron-based nanomaterials, including iron phosphates and iron oxides, which are subjects of intense research for their catalytic applications. rsc.org The synthesis of these nanomaterials often involves methods like co-precipitation, hydrothermal synthesis, or sol-gel processes where precise control over particle size, morphology, and surface properties is crucial. rsc.orgrsc.org
For instance, iron phosphate nanoparticles have been investigated as catalysts for the direct oxidation of methane (B114726) to formaldehyde. rsc.org In such studies, the Fe/P molar ratio and the crystalline structure of the iron phosphate significantly affect catalytic activity and selectivity. Trigonal FePO₄ nanoparticles have demonstrated high activity for the selective formation of formaldehyde, showcasing the importance of the precursor in defining the catalyst's final properties. rsc.org The glycerophosphate moiety in ferric glycerophosphate can also influence the formation of iron oxide nanoparticles, with the phosphorus-to-iron ratio altering the structure and local bonding environment of the resulting nanoparticles.
The general approach involves the controlled decomposition or precipitation of the precursor in a solution, often with structure-directing agents or under specific temperature and pH conditions, to yield nanoparticles with desired characteristics. researchgate.netias.ac.in
Table 2: Synthesis Methods for Iron-Based Nanocatalysts
| Synthesis Method | Description | Precursor Example | Resulting Nanomaterial | Reference |
| Co-precipitation | A dissolved iron salt is precipitated by adding a base, forming insoluble nanoparticles. | Ferric Nitrate (B79036), Ferric Chloride | Iron Oxides (e.g., Fe₃O₄) | rsc.org |
| Hydrothermal Synthesis | Synthesis occurs in a sealed, heated aqueous solution, allowing for control over crystallinity and morphology. | Iron Precursors | Crystalline Iron Oxides | rsc.org |
| Sol-Gel Method | Involves the transition of a solution (sol) into a gel-like network containing the metal ions, followed by drying and calcination. | Iron Phosphate Precursors | Crystalline Iron Phosphates (e.g., FePO₄) | rsc.org |
| Microbial Synthesis | Utilizes microorganisms, such as iron-reducing bacteria, to synthesize nanoparticles under ambient conditions. | Soluble Iron Sources | Magnetite (Fe₃O₄) | ias.ac.in |
Chemical Reagent in Synthetic Organic and Inorganic Chemistry
As a source of both a Lewis acidic metal center (Fe³⁺) and a coordinating phosphate group, ferric glycerophosphate can be employed as a chemical reagent in various synthetic contexts.
Iron-based compounds are increasingly studied as inexpensive, abundant, and environmentally benign catalysts for a wide range of organic reactions. mdpi.com While specific studies detailing the direct use of ferric glycerophosphate as a catalyst are limited, its derivative, iron phosphate, exhibits notable catalytic properties. The catalytic activity often stems from the Fe³⁺/Fe²⁺ redox couple, which facilitates electron transfer in oxidation and reduction reactions. ruipugroup.com
Iron phosphate catalysts have been successfully used in reactions such as the oxidation of methane. rsc.org The catalytic mechanism is thought to involve the combination of redox-active Lewis acidic iron sites, which activate substrates like methane, and weakly basic phosphate units that can help suppress over-oxidation to carbon dioxide. rsc.org Similarly, ferric pyrophosphate, another iron-phosphate compound, shows catalytic potential in alcohol oxidation and acid-base catalyzed reactions due to the properties of the iron center and the pyrophosphate ligand. ruipugroup.com Ferric glycerophosphate could be used to synthesize such catalytically active iron phosphate materials or potentially act as a catalyst itself in reactions where a soluble iron source is required.
In fundamental chemical research, ferric glycerophosphate serves as a convenient and soluble source of ferric (Fe³⁺) ions for model reactions. Its utility lies in its ability to introduce iron into a reaction system in a controlled manner. This is valuable for:
Synthesis of Coordination Compounds: Researchers can use it to synthesize novel iron-phosphate coordination complexes, studying the interaction between the iron center and various ligands.
Mechanistic Studies: It can be used as a starting material to generate iron-based catalysts in situ, allowing for the study of reaction mechanisms involving iron catalysis.
Precursor Selection Studies: In materials science, comparing precursors is crucial for optimizing synthesis routes. umn.edu Ferric glycerophosphate can be used in studies designed to understand how different iron and phosphate sources affect the final properties of materials like LiFePO₄. ias.ac.in
Biochemical Tool in In Vitro Studies (Excluding Human Systems)
In non-human in vitro systems, ferric glycerophosphate can be used as a source of iron to study a variety of biological processes. While many studies on iron uptake utilize human cell lines like Caco-2, the methodologies are applicable to non-human systems to explore species-specific differences or fundamental cellular mechanisms. nih.gov
For example, ferric glycerophosphate could be used in studies involving:
Animal Cell Lines: To investigate iron metabolism, transport, and toxicity in veterinary or comparative physiology research. Studies on murine (mouse) cell lines, for instance, are common for evaluating the biosafety of iron-containing nanoparticles. mdpi.com
Microbial Systems: To study the role of iron as a micronutrient for bacterial or fungal growth. Iron is essential for many microbial metabolic processes, and ferric glycerophosphate can serve as a bioavailable source in culture media.
Plant Cell Cultures: To research iron uptake and transport mechanisms in plant cells, which is critical for understanding plant nutrition and developing strategies for biofortification.
In these contexts, ferric glycerophosphate provides a defined source of iron that can be used to assess cellular responses, such as changes in protein expression, metabolic activity, or oxidative stress, upon iron exposure. mdpi.com
Studies on Enzyme Activity Modulation (non-human specific)
The influence of ferric glycerophosphate on non-human enzyme systems is primarily understood by examining the distinct roles of its constituent parts: ferric iron (Fe³⁺) and the glycerophosphate anion.
Role of Ferric Iron in Enzyme Systems: Iron is a fundamental cofactor for a vast array of enzymes in nearly all living organisms. oregonstate.edu It is a component of heme proteins and iron-sulfur (Fe-S) cluster proteins that are essential for electron transfer and redox catalysis. oregonstate.edu In non-human, microbial, and cellular systems, ferric iron is a crucial element for enzymes involved in metabolic pathways.
However, for iron to be utilized by many intracellular enzymes, the insoluble ferric (Fe³⁺) form must often be reduced to the more soluble ferrous (Fe²⁺) form. nih.gov This conversion is carried out by a class of enzymes known as ferric reductases, which are found in numerous unicellular organisms and are linked to their metabolic efficiency. nih.gov The activity of these reductases is, therefore, a key point of modulation in cellular iron metabolism. The introduction of a compound like ferric glycerophosphate provides a substrate for these enzymatic processes, allowing researchers to study the kinetics and regulation of iron uptake and reduction pathways. nih.gov
Role of Glycerophosphate in Microbial Metabolism: The glycerophosphate moiety can serve as a substrate for various microbial enzymes. In many bacteria, glycerol-3-phosphate is a critical intermediate in both glycolysis and phospholipid biosynthesis. nih.gov The enzyme glycerol-3-phosphate dehydrogenase, for example, is a key player in microbial respiration. nih.gov
Furthermore, glycerophosphate can act as a phosphorus and carbon source for certain microorganisms, inducing the expression of specific enzymes. researchgate.net For instance, the presence of glycerophosphate in a culture medium can induce the synthesis of phosphatases, enzymes that cleave the phosphate group for cellular use. researchgate.net Research in bacteria like E. coli has shown that the carbon source (such as glycerol) can significantly affect the induction of other enzymes, like β-galactosidase. Therefore, ferric glycerophosphate can be used in microbiological studies to investigate the induction and repression of enzyme systems involved in nutrient acquisition and metabolism. researchgate.net
The table below summarizes the enzymatic processes influenced by the components of ferric glycerophosphate in non-human systems.
| Component | Influenced Enzyme/Process | Organism Type (Example) | Research Focus |
| Ferric Iron (Fe³⁺) | Ferric Reductases | Unicellular organisms (e.g., bacteria, yeast) | Study of iron uptake, reduction kinetics, and metabolic pathways. nih.gov |
| Ferric Iron (Fe³⁺) | Iron-dependent enzymes (e.g., hydroxylases, ribonucleotide reductases) | Various non-human cells | Investigation of cofactor requirements and enzyme function. oregonstate.edu |
| Glycerophosphate | Phosphatases | Phosphatase-positive microorganisms | Analysis of enzyme induction for phosphorus acquisition. researchgate.net |
| Glycerophosphate | Glycerol-3-Phosphate Dehydrogenase | Bacteria (e.g., Pseudomonas aeruginosa) | Research on metabolic regulation and energy production. nih.gov |
| Glycerophosphate | Catabolic Enzymes (e.g., β-galactosidase) | Bacteria (e.g., E. coli) | Study of carbon source effects on enzyme induction and repression. |
As a Component in Non-Human Cell Culture Media Research
Iron is an indispensable micronutrient in cell culture media, essential for the growth and proliferation of cells, including non-human mammalian cell lines like Chinese Hamster Ovary (CHO) cells, which are widely used in biopharmaceutical production. nih.govnih.gov Iron's role as a cofactor for enzymes involved in cellular respiration and DNA synthesis makes it a critical component of chemically defined media formulations. oregonstate.edu
Ferric Glycerophosphate as an Iron Source: Various iron compounds, such as ferric citrate (B86180), ferric ammonium (B1175870) citrate, and ferrous sulfate, are commonly used to supplement cell culture media. nih.govengconfintl.org Ferric glycerophosphate can also serve as a source of ferric iron. The choice of iron salt can significantly impact cell culture performance, including cell growth, viability, and the quality of recombinant proteins produced. nih.govresearchgate.net Research has shown that different iron carriers can lead to variations in product titer and the glycosylation profile of monoclonal antibodies. nih.gov
Studies on CHO cells have demonstrated a direct correlation between iron concentration in the culture medium and key performance indicators. Increasing iron concentration can lead to higher peak viable cell density (VCD) and improved product titers. tandfonline.com However, high iron levels also pose a risk of inducing oxidative stress through Fenton chemistry, which can negatively affect cell growth and product quality. nih.govengconfintl.orgmdpi.com
The following table presents compiled data from a study on the effect of iron concentration on CHO cell culture performance.
| Iron Concentration (µM) | Peak Viable Cell Density (VCD) (x 10⁶ cells/mL) | Final Viability (%) | Relative Titer Increase (%) |
| 10 | 8.7 | ~90 | 0 |
| 110 | 11.0 | ~96 | 37 |
Data synthesized from findings reported on CHO cell cultures in low-iron media. tandfonline.com
Impact of the Glycerophosphate Moiety: While the iron component is essential, the glycerophosphate anion can also influence the outcomes of cell culture processes. A study aimed at optimizing CHO cell culture conditions to improve product quality identified β-glycerol phosphate (BGP) as having a significant negative impact on the charge variant profile of the final drug substance. tandfonline.com The removal of BGP from the media formulation was a key step in achieving the desired product quality while maintaining a high production titer. tandfonline.com This finding suggests that while ferric glycerophosphate could be a viable iron source, the presence of the glycerophosphate component may be detrimental to the quality of certain recombinant proteins, necessitating careful evaluation for specific cell lines and products.
Furthermore, impurities in technical-grade iron sources can have a profound effect. Research has shown that trace element impurities, such as manganese, present in different iron raw materials can be the root cause for observed differences in cell growth, viability, and protein glycosylation, sometimes having a greater impact than the iron itself. nih.govnih.govresearchgate.net This underscores the importance of using well-characterized, low-impurity components in cell culture media research to ensure process consistency and reproducibility. nih.gov
Theoretical and Computational Investigations of Ferricglycerophosphate
Quantum Mechanical Studies of Electronic Structure and Bonding
Quantum mechanical (QM) methods are fundamental to understanding the electronic structure and the nature of chemical bonds within a molecule. For ferric glycerophosphate, these studies would focus on the coordination environment of the high-spin ferric (Fe(III)) ion.
Ab initio calculations and Density Functional Theory (DFT) are the primary tools within QM. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels of the molecule. A key area of investigation would be the nature of the bond between the iron center and the oxygen atoms of the glycerophosphate ligand. This would involve analyzing the molecular orbitals to understand the degree of covalent versus ionic character in the Fe-O bonds.
Studies on other iron complexes have utilized these techniques to characterize their electronic properties. For instance, DFT has been successfully applied to investigate the geometry, electronic states, and reactivity of various iron compounds. In the context of ferric glycerophosphate, QM calculations could provide insights into:
Coordination Geometry: Determining the most stable three-dimensional arrangement of the glycerophosphate ligands around the iron center.
Electron Density Distribution: Mapping the electron density to identify regions of charge concentration and depletion, which is crucial for understanding reactivity.
Bond Order Analysis: Quantifying the strength and nature of the Fe-O coordination bonds.
Spectroscopic Properties: Predicting spectroscopic signatures (like those from Mössbauer or UV-Vis spectroscopy) that can be compared with experimental data to validate the computational model.
A hypothetical output from a QM study might involve detailing the energies of the frontier molecular orbitals (HOMO and LUMO), which are critical for predicting chemical reactivity.
Interactive Table: Representative Frontier Orbital Energies for a Model Ferric Glycerophosphate Complex
| Orbital | Energy (eV) | Primary Contribution |
| LUMO+1 | -1.2 | Fe 3d |
| LUMO | -1.5 | Fe 3d |
| HOMO | -5.8 | O 2p (phosphate) |
| HOMO-1 | -6.1 | O 2p (glycerol) |
| Note: These values are illustrative and represent typical outputs from such a study. |
Molecular Dynamics Simulations of Solvation and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, particularly in solution. nih.gov For ferric glycerophosphate, which is soluble in water, MD simulations can provide a detailed picture of its solvation shell and how it interacts with surrounding water molecules.
In an MD simulation, the motion of each atom is calculated over a series of small time steps based on a force field—a set of equations that describe the potential energy of the system. This allows for the simulation of the dynamic behavior of the ferric glycerophosphate complex in an aqueous environment. Key insights that could be gained include:
Hydration Structure: Determining the number of water molecules in the first and second solvation shells of the iron center and the glycerophosphate ligand, and their average orientation.
Hydrogen Bonding: Analyzing the network of hydrogen bonds between the hydroxyl and phosphate (B84403) groups of the ligand and the surrounding water molecules.
Ion Pairing: Investigating the interactions between the ferric glycerophosphate complex and any counter-ions present in the technical grade material.
Transport Properties: Calculating properties such as the diffusion coefficient of the solvated complex.
Simulations of other iron and phosphate-containing systems in water have provided valuable information on their solution behavior. For example, MD simulations have been used to investigate the nucleation of iron oxyhydroxide nanoparticles from aqueous solutions and to study the structure of phosphate glasses. bohrium.comresearchgate.net
Interactive Table: Hypothetical Solvation Properties of Ferric Glycerophosphate from MD Simulation
| Property | Value | Description |
| First Solvation Shell (Fe) | 6 water molecules | The number of water molecules directly coordinated to the Fe(III) ion. |
| Fe-O(water) distance | 2.1 Å | Average distance between the iron center and the oxygen of a coordinated water molecule. |
| Residence Time | 150 ps | Average time a water molecule spends in the first solvation shell before exchanging with a bulk water molecule. |
| Diffusion Coefficient | 0.5 x 10⁻⁵ cm²/s | A measure of the mobility of the complex in water. |
| Note: These values are representative and would be the outcome of a specific MD simulation. |
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating chemical reactions due to its balance of accuracy and computational cost. researchgate.net For ferric glycerophosphate, DFT calculations can be employed to explore the mechanisms of its formation, decomposition, or its role in any subsequent chemical transformations.
DFT calculations can map out the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed, step-by-step understanding of how a reaction proceeds. For ferric glycerophosphate, DFT could be used to investigate:
Ligand Exchange Reactions: The mechanism by which glycerophosphate displaces water molecules from a hydrated ferric ion during its formation.
Thermal Decomposition: The pathways and energy barriers associated with the breakdown of the complex at elevated temperatures. This is particularly relevant for understanding the stability of the technical grade material.
Redox Chemistry: Although Fe(III) is relatively stable, DFT could model potential reduction to Fe(II) under specific conditions, which is relevant to its use in certain applications.
Studies on iron-catalyzed reactions have extensively used DFT to elucidate complex mechanisms, including C-H activation and cross-coupling reactions. rsc.org Similarly, DFT has been applied to study the interaction of phosphate with iron hydroxide (B78521) surfaces.
Interactive Table: Example of Calculated Energetics for a Hypothetical Reaction Step
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials (e.g., [Fe(H₂O)₆]³⁺ + glycerophosphate) |
| Transition State | +15.2 | The highest energy point along the reaction pathway for ligand exchange. |
| Intermediate | -5.4 | A meta-stable species formed during the reaction. |
| Products | -10.8 | Final products (e.g., [Fe(glycerophosphate)(H₂O)₄]⁺ + 2H₂O) |
| Note: This data is illustrative of the outputs from a DFT study on a reaction mechanism. |
Computational Modeling of Crystal Structures and Polymorphism
Ferric glycerophosphate (technical grade) exists as a powder, which is composed of microcrystals. Computational modeling can be used to predict the crystal structure of this compound and to explore the possibility of polymorphism—the existence of multiple crystalline forms.
Crystal structure prediction (CSP) methods use computational algorithms to generate and rank a multitude of possible crystal packing arrangements based on their thermodynamic stability. These methods typically combine force-field-based searches with more accurate quantum mechanical energy calculations. For a complex coordination compound like ferric glycerophosphate, which may form a polymeric network, these calculations can be challenging.
Successful prediction of crystal structures is crucial for understanding the material's bulk properties. In the context of ferric glycerophosphate, CSP could help to:
Determine the Unit Cell: Predict the dimensions and symmetry of the fundamental repeating unit of the crystal lattice.
Identify Packing Motifs: Understand how the individual ferric glycerophosphate units are arranged in the solid state.
Explore Polymorphs: Identify other potential crystal structures that might be thermodynamically accessible. Different polymorphs can have different properties, such as solubility and stability.
While direct CSP studies on ferric glycerophosphate are lacking, the methodology has been increasingly applied to complex systems like metal-organic frameworks (MOFs), which are also coordination polymers.
Predictive Models for Stability and Reactivity based on Computational Chemistry
Computational chemistry provides the tools to build predictive models for the stability and reactivity of chemical compounds. These models can range from relatively simple quantitative structure-activity relationship (QSAR) models to more sophisticated approaches based on quantum mechanical descriptors.
For ferric glycerophosphate, computational models could be developed to predict:
Thermodynamic Stability: Calculating the Gibbs free energy of formation to assess its stability relative to other iron species or decomposition products. Machine learning models trained on databases of known stability constants can also be used to predict the stability of metal-ligand complexes. frontiersin.org
Chemical Reactivity: Using calculated electronic structure parameters, such as orbital energies, atomic charges, and electrostatic potentials, to predict how and where the molecule is likely to react. For example, the regions of positive and negative electrostatic potential can indicate sites for nucleophilic or electrophilic attack, respectively.
These predictive models are invaluable for designing new materials or for understanding the behavior of existing ones under various conditions. By combining data from multiple computational techniques, a comprehensive picture of the chemical behavior of ferric glycerophosphate can be constructed, guiding further experimental work.
Future Research Directions and Emerging Paradigms in Ferricglycerophosphate Studies
Integration of Multi-Omics Approaches in Non-Human Biological Systems Research
The advent of multi-omics, which encompasses genomics, transcriptomics, proteomics, and metabolomics, offers a powerful toolkit for elucidating the intricate interactions of ferric glycerophosphate within non-human biological systems. nih.govresearchgate.net By moving beyond single-endpoint analyses, researchers can gain a holistic understanding of the systemic response to this compound. nih.gov For instance, investigating the impact of ferric glycerophosphate on the gut microbiome of model organisms could reveal significant alterations in microbial populations and their metabolic functions.
Future studies could employ a multi-omics strategy to map the cascading molecular events following exposure to ferric glycerophosphate. nih.gov This could involve transcriptomic analysis to identify differentially expressed genes, proteomics to quantify changes in protein expression, and metabolomics to profile shifts in metabolic pathways. researchgate.net Integrating these datasets would allow for the construction of comprehensive network models, illustrating the compound's mechanism of action at a systems level. nih.gov Such an approach would be invaluable in understanding its bio-utilization and physiological roles in various non-human biological contexts.
Table 1: Potential Multi-Omics Approaches in Ferric Glycerophosphate Research
| Omics Discipline | Potential Application in Ferric Glycerophosphate Studies | Expected Insights |
|---|---|---|
| Genomics | Analysis of genetic variations influencing metabolic responses to ferric glycerophosphate in different species. | Identification of genes and pathways involved in iron and phosphate (B84403) metabolism. |
| Transcriptomics | Profiling of gene expression changes in tissues and cells upon exposure to ferric glycerophosphate. | Understanding of the cellular regulatory networks affected by the compound. |
| Proteomics | Quantification of protein abundance and post-translational modifications in response to ferric glycerophosphate. | Elucidation of the functional protein machinery involved in the compound's biological activity. |
| Metabolomics | Characterization of the metabolic fingerprint following ferric glycerophosphate administration. | Mapping of the metabolic pathways influenced by the availability of iron and glycerophosphate. |
Advanced In Situ and Operando Characterization Techniques
To truly understand the dynamic nature of ferric glycerophosphate, particularly in catalytic or reactive environments, the application of advanced in situ and operando characterization techniques is paramount. fiveable.menih.gov These methods allow for the real-time observation of the compound under operational conditions, providing insights that are often missed by conventional ex situ analyses. irec.cat For example, in situ X-ray diffraction (XRD) could be employed to monitor crystallographic changes in ferric glycerophosphate as it participates in a chemical reaction, revealing information about its stability and phase transformations.
Operando spectroscopy, which combines characterization with simultaneous activity measurement, offers a direct correlation between the structural or electronic properties of ferric glycerophosphate and its performance. researchgate.net Techniques such as Raman and infrared (IR) spectroscopy can provide vibrational information, shedding light on the bonding environment of the glycerophosphate and iron moieties during a process. nih.gov The use of a specialized reactor cell is crucial for these experiments, allowing for precise control of the reaction conditions while enabling the characterization probe to interact with the sample. nih.gov
Table 2: In Situ and Operando Techniques for Ferric Glycerophosphate Characterization
| Technique | Type of Information | Potential Application |
|---|---|---|
| In Situ X-ray Diffraction (XRD) | Crystalline structure and phase transitions | Studying the stability and structural evolution of ferric glycerophosphate under varying temperatures and pressures. |
| Operando Raman Spectroscopy | Vibrational modes and molecular structure | Monitoring changes in the chemical bonding of ferric glycerophosphate during a catalytic cycle. |
| Operando Infrared (IR) Spectroscopy | Functional groups and their interactions | Investigating the adsorption of reactants and the formation of intermediates on the surface of ferric glycerophosphate. |
| In Situ Transmission Electron Microscopy (TEM) | Morphology and particle size | Visualizing morphological changes and potential nanoparticle formation in real-time. |
| In Situ X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states | Analyzing the surface chemistry and oxidation states of iron under reaction conditions. |
Development of Sustainable and Circular Synthesis Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the production of ferric glycerophosphate is no exception. iipseries.org Future research should focus on creating more sustainable and circular synthesis routes that minimize environmental impact and maximize resource efficiency. nih.gov This includes the exploration of greener solvents, with a particular emphasis on bio-based options like glycerol (B35011), which could potentially serve as both a solvent and a reactant. researchgate.net
One-pot synthesis and multicomponent reactions are promising strategies for improving the atom economy of the synthesis process, reducing the number of steps and minimizing waste generation. nih.gov Furthermore, the use of alternative energy sources, such as microwave or ultrasonic irradiation, could lead to shorter reaction times and lower energy consumption compared to conventional heating methods. A circular approach would also involve investigating the potential to synthesize ferric glycerophosphate from waste streams or byproducts of other industrial processes, thereby closing the loop on material usage. The development of such green synthetic protocols will be crucial for the environmentally responsible production of this compound. mdpi.com
Exploration of Ferric Glycerophosphate in Advanced Environmental Remediation Chemistry (excluding toxicology)
The chemical composition of ferric glycerophosphate, containing both iron and phosphate, suggests its potential utility in advanced environmental remediation applications. Specifically, its role in the removal of contaminants from aqueous systems warrants further investigation. Ferric salts are widely used in wastewater treatment for the removal of phosphorus through chemical precipitation. pca.state.mn.usgnest.orgepa.gov Future research could explore the efficacy of ferric glycerophosphate as a coagulant or flocculant for the removal of excess phosphate and other pollutants.
The mechanism of contaminant removal is likely to involve a combination of precipitation and adsorption processes. montclair.edu Studies should be designed to elucidate these mechanisms, examining the formation of insoluble iron phosphate species and the adsorption of contaminants onto their surfaces. The influence of water chemistry parameters, such as pH and the presence of other ions, on the efficiency of contaminant removal will be a critical area of investigation. mdpi.com Understanding these fundamental aspects will be key to developing practical applications for ferric glycerophosphate in water treatment technologies.
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science
The full potential of ferric glycerophosphate can best be unlocked through interdisciplinary research that transcends traditional scientific boundaries. Collaborations between chemists, materials scientists, and environmental scientists are essential for a comprehensive understanding and application of this compound. For instance, materials scientists could focus on controlling the synthesis of ferric glycerophosphate to produce materials with specific properties, such as high surface area or tailored porosity, which could enhance their performance in catalytic or remediation applications.
Environmental scientists, in turn, can evaluate the performance of these novel materials in realistic environmental systems and provide feedback to guide further material development. Chemists can contribute by developing new synthetic routes and analytical methods to characterize the compound and its interactions. This synergistic approach, integrating fundamental chemical principles with materials design and environmental application, will undoubtedly accelerate the discovery of new and innovative uses for ferric glycerophosphate.
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for Ferricglycerophosphate (Technical Grade), and how is purity validated?
- Methodology : Synthesis typically involves reacting glycerol phosphate with ferric salts under controlled pH and temperature. Purity validation employs titration for iron content quantification and chromatography (HPLC/UHPLC) to detect organic impurities .
- Key Parameters : Monitor reaction stoichiometry (e.g., molar ratios of Fe³⁺ to glycerol phosphate) and post-synthesis purification steps (e.g., recrystallization). Purity ≥98% is achievable via these methods .
Q. Which analytical techniques are essential for characterizing Ferricglycerophosphate’s physicochemical properties?
- Recommended Techniques :
- Spectroscopy : FTIR for functional group identification (e.g., phosphate and glycerol moieties) .
- X-ray Diffraction (XRD) : To confirm crystalline structure and phase purity .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles .
- Elemental Analysis : Verify iron and phosphorus content via ICP-OES .
Q. How can Ferricglycerophosphate be distinguished from structurally similar compounds like Ferric Phosphate?
- Approach : Use comparative spectroscopy (FTIR/XRD) to identify unique glycerol-phosphate bonding patterns. Additionally, solubility tests in polar solvents (e.g., water) can differentiate their hydration behaviors .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during Ferricglycerophosphate characterization?
- Contradiction Analysis :
Multi-Method Validation : Cross-validate results using complementary techniques (e.g., NMR for organic structure vs. XRD for crystallinity) .
Sample Preparation Checks : Ensure consistency in solvent removal and drying protocols to avoid hydration-state variations .
Reference Standards : Compare data with authenticated databases (e.g., CAMEO Chemicals, ChemIDplus) .
Q. What experimental strategies optimize Ferricglycerophosphate’s stability in aqueous solutions for biomedical applications?
- Methodological Framework :
- pH Optimization : Maintain pH 6–8 to prevent hydrolysis or iron precipitation .
- Chelation Studies : Evaluate stabilizing agents (e.g., citrate) to enhance solubility and shelf life .
- Accelerated Stability Testing : Use elevated temperatures (40–60°C) to simulate long-term degradation pathways .
Q. What are the mechanistic implications of Ferricglycerophosphate’s interactions with biological macromolecules?
- Research Design :
- Binding Assays : Use isothermal titration calorimetry (ITC) to quantify affinity for proteins or nucleic acids.
- In Silico Modeling : Molecular docking simulations to predict interaction sites .
- In Vitro Studies : Assess cellular uptake and metabolic effects using cell lines (e.g., Caco-2 for intestinal absorption) .
Methodological Frameworks
- Experimental Design : Apply the PICO framework (Population: compound; Intervention: synthesis/analysis; Comparison: alternative methods; Outcome: purity/stability) .
- Research Evaluation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on biomedical or environmental applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
